3-O-Acetyl-20-hydroxyecdysone
描述
属性
分子式 |
C29H46O8 |
|---|---|
分子量 |
522.7 g/mol |
IUPAC 名称 |
[(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21-,22+,23-,24+,26+,27+,28+,29+/m0/s1 |
InChI 键 |
UWFCFVQTAHITKV-OQQOFWQASA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@H]2C(=O)C=C3[C@@H]([C@]2(C[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C |
规范 SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of 3-O-Acetyl-20-hydroxyecdysone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Acetyl-20-hydroxyecdysone, an acetylated derivative of the potent phytoecdysteroid 20-hydroxyecdysone (B1671079), is a compound of increasing interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, drawing upon evidence from closely related acetylated ecdysteroids. It details presumptive botanical origins, presents quantitative data for analogous compounds to establish a baseline for future research, outlines detailed experimental protocols for extraction and analysis, and visualizes the established ecdysteroid signaling pathway. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this specific phytoecdysteroid.
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones. 20-hydroxyecdysone is one of the most abundant and well-studied phytoecdysteroids, exhibiting a range of anabolic, adaptogenic, and protective properties. Its acetylated derivatives, such as this compound, are thought to possess modified bioavailability and bioactivity, making them intriguing candidates for drug development. While direct evidence for the natural occurrence of this compound is still emerging, the presence of other acetylated ecdysteroids in specific plant genera provides strong indications of its potential botanical sources. This guide synthesizes the available data to direct future research in this promising area.
Potential Natural Sources of this compound
Direct identification of this compound in specific plant species is not yet widely documented in publicly available literature. However, the established presence of other acetylated ecdysteroids in the Silene and Chenopodium genera makes them primary candidates for investigation.
-
Silene Genus: Various species within the Silene genus (Caryophyllaceae family) are known to produce a diverse array of phytoecdysteroids. Notably, 2-Deoxy-α-ecdysone 3-acetate has been isolated from Silene scabrifolia and 22-O-acetyl-20-hydroxyecdysone from Silene tatarinowii. The enzymatic machinery for acetylation of the ecdysteroid core structure is clearly present in this genus, suggesting that this compound may also be present, potentially as a minor constituent.
-
Chenopodium Genus: The Chenopodium genus, which includes the well-known quinoa (Chenopodium quinoa), is another promising source. Research has identified 2,3-monoacetonides of 20-hydroxyecdysone in Chenopodium album. The presence of modifications at the C-3 position of the 20-hydroxyecdysone backbone in this genus strongly suggests that 3-O-acetylation is a plausible biosynthetic step.
Further investigation into other ecdysteroid-rich plant families, such as Asteraceae (Serratula), Lamiaceae (Ajuga), and Commelinaceae (Cyanotis), may also yield this compound.
Quantitative Data on Related Acetylated Ecdysteroids
To provide a framework for anticipated yields, the following table summarizes quantitative data for closely related acetylated ecdysteroids and the more common 20-hydroxyecdysone found in candidate plant genera. It is important to note that concentrations can vary significantly based on the plant part, developmental stage, and environmental conditions.
| Plant Species | Compound | Concentration (% of dry weight) | Plant Part | Reference |
| Silene praemixta | Total Ecdysteroids | 2.0% | Aerial Parts | [1] |
| Silene viridiflora | Total Ecdysteroids | 1.6% | Aerial Parts | [1] |
| Silene linicola | 20-hydroxyecdysone | 0.367% | Aerial Parts | [1] |
| Silene praemixta | 20-hydroxyecdysone | 0.27% | Aerial Parts | [1] |
| Silene viridiflora | 20-hydroxyecdysone | 0.35% | Aerial Parts | [1] |
| Chenopodium quinoa (seeds) | 20-hydroxyecdysone | 0.01% | Seeds |
Note: Data for this compound is not yet available and would require targeted analytical studies.
Experimental Protocols
The following protocols are adapted from established methods for the extraction, isolation, and quantification of 20-hydroxyecdysone and its derivatives. These can serve as a starting point for the targeted analysis of this compound.
Extraction and Preliminary Purification
This protocol outlines a general procedure for obtaining a crude ecdysteroid-rich extract from plant material.
Methodology:
-
Plant Material Preparation: Air-dry the collected plant material (e.g., aerial parts of Silene species) at room temperature, shielded from direct sunlight. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (B129727) (1:10 w/v) for 24 hours at room temperature. Filter the extract to remove solid plant debris.
-
Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and methanol (1:1 v/v). Perform successive extractions with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. Discard the hexane phase.
-
Further Partitioning: Subsequently, perform partitioning of the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate, to separate different classes of compounds. The ecdysteroids are expected to be in the more polar fractions.
Isolation by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the analytical or semi-preparative isolation of this compound.
Methodology:
-
Sample Preparation: Dissolve the ecdysteroid-enriched fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A starting gradient could be 80% A / 20% B, increasing to 50% A / 50% B over 30 minutes. The more non-polar nature of the acetylated compound may require a higher initial concentration of the organic solvent compared to 20-hydroxyecdysone.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 242 nm, which corresponds to the characteristic absorbance of the ecdysteroid chromophore.
-
-
Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on its retention time relative to a 20-hydroxyecdysone standard (it should elute later).
-
Structure Elucidation: Confirm the identity of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Ecdysteroid Signaling Pathway
The biological effects of ecdysteroids are primarily mediated through their interaction with a nuclear receptor complex. The generally accepted signaling pathway for 20-hydroxyecdysone is as follows, and it is hypothesized that this compound may act through a similar mechanism, potentially with altered receptor affinity or cellular uptake.
-
Cellular Entry: Being lipophilic, ecdysteroids can cross the cell membrane to enter the cytoplasm.
-
Receptor Binding: In the nucleus, the ecdysteroid binds to the Ecdysone Receptor (EcR), a ligand-activated transcription factor.
-
Heterodimerization: The ligand-bound EcR forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).
-
DNA Binding: This EcR/USP heterodimer binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the complex to EcREs recruits co-activator proteins and initiates the transcription of early response genes, which in turn regulate a cascade of downstream genes responsible for the physiological response.
Conclusion
While the direct isolation of this compound from a natural source awaits definitive confirmation in peer-reviewed literature, the evidence strongly points towards the Silene and Chenopodium genera as prime candidates for its discovery. The presence of analogous acetylated ecdysteroids within these plants provides a solid foundation for targeted phytochemical investigations. The experimental protocols and pathway diagrams presented in this guide offer a robust starting point for researchers to successfully isolate, quantify, and characterize the biological activity of this promising compound. Further research is warranted to unlock the full therapeutic potential of this compound.
References
Isolating 3-O-Acetyl-20-hydroxyecdysone from Cyanotis arachnoidea: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the isolation and purification of 3-O-Acetyl-20-hydroxyecdysone, a phytoecdysteroid found in Cyanotis arachnoidea. The document outlines detailed experimental protocols, from extraction to chromatographic separation, based on available scientific literature. Quantitative data, where available, is presented in tabular format for clarity. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the isolation process and a hypothesized signaling pathway for ecdysteroids, offering a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction
Cyanotis arachnoidea, a plant rich in phytoecdysteroids, is a significant industrial source of these bioactive compounds. Phytoecdysteroids, including the prominent 20-hydroxyecdysone (B1671079) and its derivatives, have garnered attention for their potential pharmacological applications, such as anabolic and adaptogenic effects, without the androgenic side effects of synthetic steroids. Among the various ecdysteroids present in C. arachnoidea, this compound is a notable acetylated derivative. Acetylation can significantly modulate the biological activity of ecdysteroids, making the isolation and study of such compounds a key area of research.
This guide aims to provide a comprehensive technical overview of the methodologies for isolating this compound from C. arachnoidea extracts.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in the literature, the following tables summarize the types of data relevant to its isolation and characterization.
Table 1: Chromatographic Methods Employed in the Isolation of Ecdysteroids from Cyanotis arachnoidea
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Components | Reference |
| Column Chromatography | Alumina, Silica (B1680970) Gel | n-Hexane, Acetone, Chloroform, Methanol (B129727) | [1] |
| Octadecyl Silane (B1218182) (ODS) Column Chromatography | C18 Silica Gel | Acetonitrile (B52724), Water | [1] |
| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | n-Hexane, Ethyl Acetate, Methanol, Water | [2] |
| High-Performance Liquid Chromatography (HPLC) | C18 or Biphenyl | Acetonitrile, Methanol, Water | [3][4] |
| Thin Layer Chromatography (TLC) | Silica Gel | - | [1] |
Table 2: Spectroscopic Data for the Characterization of 20-hydroxyecdysone Acetates
| Spectroscopic Method | Key Observations for Acetylated Ecdysteroids | Reference |
| ¹H NMR | Presence of a singlet peak around δ 2.1 ppm corresponding to the acetyl group protons. Downfield shift of the proton attached to the carbon bearing the acetyl group. | [3] |
| ¹³C NMR | Presence of a carbonyl signal for the acetyl group around δ 172 ppm and a methyl signal around δ 21 ppm. | [3] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the addition of an acetyl group (42 Da) to 20-hydroxyecdysone. | [1] |
Experimental Protocols
The following protocols are a composite representation based on methodologies described in the scientific literature for the isolation of ecdysteroids from C. arachnoidea.
Extraction
-
Plant Material Preparation: Air-dried and powdered whole plant or roots of Cyanotis arachnoidea are used as the starting material.
-
Solvent Extraction: The powdered plant material is typically extracted with methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is essential to isolate this compound from the complex crude extract.
Step 1: Initial Fractionation using Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and acetone, gradually increasing in polarity. For example, starting with 100% n-hexane and gradually increasing the proportion of acetone.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
Step 2: Reversed-Phase Chromatography
-
Stationary Phase: Octadecyl silane (C18) silica gel.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, starting with a higher proportion of water and gradually increasing the organic solvent.
-
Fraction Analysis: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
Step 3: High-Performance Liquid Chromatography (HPLC) Purification
-
Column: A preparative or semi-preparative reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. The exact composition should be optimized based on analytical HPLC results.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Isolation: The peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC.
Alternative Technique: Centrifugal Partition Chromatography (CPC)
CPC, a liquid-liquid chromatography technique, can be employed for the separation of ecdysteroids. A typical biphasic solvent system for this purpose is composed of n-hexane, ethyl acetate, methanol, and water (e.g., in a 1:5:1:5 v/v/v/v ratio).[2]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Hypothesized Signaling Pathway
While the specific signaling pathway for this compound is not well-elucidated, it is hypothesized to be similar to that of 20-hydroxyecdysone in mammals, which involves the PI3K/Akt pathway.
Conclusion
The isolation of this compound from Cyanotis arachnoidea is a multi-step process requiring a combination of extraction and chromatographic techniques. While the general methodology is established, there is a need for more detailed quantitative studies to determine the precise yields and purity at each stage of the isolation process. The provided protocols and workflows serve as a valuable starting point for researchers aiming to isolate and study this and other acetylated ecdysteroids. Further research into the specific biological activities and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Centrifugal partition chromatography in the isolation of minor ecdysteroids from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysteroid-containing food supplements from Cyanotis arachnoidea on the European market: evidence for spinach product counterfeiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 3-O-Acetyl-20-hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of 3-O-Acetyl-20-hydroxyecdysone, a naturally occurring phytoecdysteroid. The following sections detail the experimental protocols for isolation and the spectroscopic data that are crucial for its structural determination, including mass spectrometry and a complete analysis of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra.
Introduction
This compound is an acetylated derivative of the prominent insect molting hormone, 20-hydroxyecdysone. It is often found as a minor component in plant extracts, notably from species such as Cyanotis arachnoidea.[1][2][3] The structural elucidation of such natural products is fundamental for understanding their chemical properties, biological activities, and potential applications in drug development. This guide will walk through the systematic process of isolating and characterizing this compound.
Experimental Protocols
The isolation and purification of this compound from its natural source, typically the roots or whole plant of Cyanotis arachnoidea, involves a multi-step chromatographic process.[1][3]
1. Extraction: The dried and powdered plant material is exhaustively extracted with a 75% ethanol (B145695) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
2. Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, which typically contains the ecdysteroids, is collected and dried.
3. Chromatographic Purification: The ethyl acetate fraction is subjected to a series of column chromatography steps to isolate the target compound. A typical purification sequence is as follows:
- Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Octadecylsilyl (ODS) Column Chromatography: Fractions containing the compound of interest are further purified on an ODS column using a methanol-water gradient.
- Sephadex LH-20 Column Chromatography: This step is used for final purification, with methanol as the mobile phase, to remove any remaining impurities.
- Semi-preparative High-Performance Liquid Chromatography (HPLC): For obtaining a highly pure compound, a final purification step using semi-preparative HPLC with a C18 column and a methanol-water or acetonitrile-water mobile phase is employed.[2]
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is determined through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) provides crucial information about the molecular weight and elemental composition of the compound. For this compound (C₂₉H₄₆O₈), the expected molecular weight is 522.32 g/mol . In positive ion mode, the ESI-MS spectrum would typically show a protonated molecular ion [M+H]⁺ at m/z 523.3. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The fragmentation pattern in tandem mass spectrometry (MS/MS) can reveal structural features. Key fragmentations for ecdysteroids involve sequential losses of water molecules from the steroid nucleus and the side chain. The cleavage of the side chain between C20 and C22 is also a characteristic fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, with assignments based on comparison with the parent compound, 20-hydroxyecdysone, and analysis of 2D NMR data.[4][5]
Table 1: ¹H NMR Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | ~3.85 | m | |
| 3 | ~4.95 | m | |
| 5 | ~2.35 | dd | 12.0, 4.0 |
| 7 | 5.80 | d | 2.5 |
| 9 | ~3.10 | m | |
| 17 | ~2.40 | m | |
| 18-H₃ | 0.88 | s | |
| 19-H₃ | 0.95 | s | |
| 21-H₃ | 1.20 | s | |
| 22 | ~3.40 | dd | 9.0, 2.5 |
| 26-H₃ | 1.18 | s | |
| 27-H₃ | 1.18 | s | |
| OAc-H₃ | 2.05 | s |
Table 2: ¹³C NMR Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | ~38.0 |
| 2 | ~68.0 |
| 3 | ~71.0 |
| 4 | ~32.0 |
| 5 | ~51.0 |
| 6 | 204.0 |
| 7 | 122.0 |
| 8 | 167.0 |
| 9 | ~35.0 |
| 10 | ~39.0 |
| 11 | ~22.0 |
| 12 | ~32.0 |
| 13 | ~48.0 |
| 14 | 84.0 |
| 15 | ~32.0 |
| 16 | ~22.0 |
| 17 | ~50.0 |
| 18 | 18.0 |
| 19 | 24.0 |
| 20 | 78.0 |
| 21 | 22.0 |
| 22 | 78.0 |
| 23 | ~33.0 |
| 24 | ~43.0 |
| 25 | 77.0 |
| 26 | 30.0 |
| 27 | 30.0 |
| OAc-C=O | 172.0 |
| OAc-CH₃ | 21.0 |
2D NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. Key COSY correlations would be observed between H-2 and H-3, H-5 and its neighboring protons, and along the side chain protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is critical for establishing the overall carbon skeleton and the position of substituents. A key HMBC correlation for this compound would be from the acetyl protons (δ ~2.05 ppm) to the C-3 carbon (δ ~71.0 ppm), confirming the position of the acetate group.
The following diagram illustrates some of the key HMBC and COSY correlations that are instrumental in the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern separation and spectroscopic techniques. The detailed experimental protocols and comprehensive analysis of mass spectrometry and 1D/2D NMR data, as outlined in this guide, provide a robust framework for the unambiguous characterization of this and other related natural products. This foundational knowledge is indispensable for further research into the biological activities and potential therapeutic applications of this class of compounds.
References
- 1. [Isolation and analysis of a new phytoecdysteroid from Cyanotis arachnoidea C. B. Clarke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Isolation and identification of steroids from Cyanotis arachnoidea and their anti-HSV-1 activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Acetylated Ecdysteroids in Plants
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Phytoecdysteroids are a class of plant-derived secondary metabolites structurally analogous to insect molting hormones. They function as potent defense compounds against phytophagous insects and possess a wide array of pharmacological activities in mammals, making them of significant interest for drug development. The biosynthesis of these complex polyhydroxylated steroids begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to form a sterol backbone, which is then subjected to a series of oxidative modifications. A further layer of structural diversity is introduced by conjugation reactions, including acetylation. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to acetylated ecdysteroids in plants. It details the core pathway, summarizes quantitative data for major phytoecdysteroids, provides in-depth experimental protocols for their extraction and analysis, and uses pathway and workflow diagrams to illustrate key processes. This document highlights that while the general pathway is outlined, the specific enzymes, particularly the acetyltransferases responsible for the final acetylation step in plants, remain an active area for future research.
Introduction
Ecdysteroids are steroidal hormones that govern molting and metamorphosis in arthropods. Plants, in a remarkable example of convergent evolution, also synthesize these compounds, known as phytoecdysteroids. In plants, they do not function as hormones but as protective agents against insect herbivores, disrupting their development with lethal consequences.[1] The discovery of phytoecdysteroids in the 1960s opened a field of research that now encompasses over 500 known analogues, with 20-hydroxyecdysone (B1671079) (20E) being one of the most common.[2][3]
These compounds exhibit significant pharmacological potential in vertebrates, including anabolic, anti-diabetic, and hepatoprotective effects, without the androgenic side effects of anabolic steroids.[2] This has spurred interest in their application in medicine and as nutritional supplements. The structural diversity of phytoecdysteroids is enhanced through various modifications, including hydroxylation, glycosylation, and acetylation.[1] Acetylated ecdysteroids, such as ecdysone-22-O-acetate and 20-hydroxyecdysone-2,3,22-tri-O-acetate, represent a subset of these natural products whose specific biological roles and biosynthetic origins are still being uncovered.[4] This guide focuses on the biosynthetic pathway that leads to these acetylated derivatives.
The Core Ecdysteroid Biosynthetic Pathway
The biosynthesis of phytoecdysteroids is a multi-stage process that begins with simple precursors and builds the complex, polyhydroxylated sterol structure. Plants, unlike insects, can synthesize the core sterol nucleus de novo.[1]
Mevalonate Pathway Precursors
The journey starts with Acetyl-CoA , a central metabolite in the cell. The biosynthesis of phytoecdysteroids proceeds through the cytosolic mevalonate (MVA) pathway.[2][5] In this pathway, two molecules of acetyl-CoA are condensed by an Acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA.[6] A series of subsequent enzymatic steps leads to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These isoprenoid units are the universal precursors for all terpenoids, including sterols.
Formation of the Ecdysteroid Skeleton
Six isoprenoid units are condensed to form squalene, which is then cyclized to produce a tetracyclic triterpenoid (B12794562) scaffold like lanosterol.[7] From this point, the pathway diverges towards the formation of specific plant sterols. While insects utilize dietary cholesterol, plants can synthesize their own sterols. Evidence suggests that lathosterol (B1674540) or cholesterol serves as the direct precursor to the ecdysteroid backbone.[2]
The conversion of the sterol precursor into the characteristic ecdysteroid core involves a series of oxidative reactions, primarily hydroxylations at various carbon atoms and the formation of a 7-en-6-one chromophore.[7] These steps are catalyzed by cytochrome P450 monooxygenases.[8] It is important to note that while the general sequence of these modifications is understood, the specific plant enzymes homologous to the well-characterized "Halloween" genes (ecdysteroidogenic enzymes in insects) have not been identified.[8][9] This suggests that plants evolved a distinct set of enzymes to achieve the same chemical transformations. The pathway culminates in the production of foundational ecdysteroids like ecdysone (B1671078) and the highly common 20-hydroxyecdysone (20E).
Figure 1: Generalized biosynthetic pathway of acetylated phytoecdysteroids.
Acetylation of Phytoecdysteroids
Acetylation is a common terminal modification in plant secondary metabolism, often altering a compound's solubility, stability, and biological activity. In the context of phytoecdysteroids, acetate (B1210297) esters are one of several known conjugate forms.[1] Compounds such as ecdysone-2,3-di-O-acetate, ecdysone-22-O-acetate, and 20-hydroxyecdysone-2,3,22-tri-O-acetate have been isolated and characterized, demonstrating that acetylation can occur at various hydroxyl groups on the ecdysteroid scaffold.[4]
This modification is presumed to be the final step in the biosynthetic sequence, occurring after the core hydroxylated structure is formed. The reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to a hydroxyl group on the ecdysteroid.
Important Note: While acetylated ecdysteroids are known to exist in plants, the specific enzymes—putatively phytoecdysteroid acetyltransferases—responsible for catalyzing this reaction have not yet been isolated or characterized. Identifying and understanding these enzymes is a key area for future research to fully elucidate the pathway.
Quantitative Analysis of Phytoecdysteroids
The concentration of phytoecdysteroids can vary dramatically between plant species and even between different tissues within the same plant, ranging from trace amounts to several percent of the dry weight.[10][11] High-accumulating species are sought after as commercial sources. While extensive quantitative data exists for major ecdysteroids like 20-hydroxyecdysone, specific data for their acetylated derivatives is scarce in the literature. The following table summarizes reported concentrations for prominent non-acetylated ecdysteroids.
| Plant Species | Plant Part | Phytoecdysteroid | Concentration (per dry weight) | Reference |
| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 0.52 - 428 µg/g | [12] |
| Spinacia oleracea (Spinach) | Leaves | Makisterone A | 2.18 - 67.2 µg/g | [12] |
| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | 138 - 570 µg/g | [10] |
| Rhaponticum carthamoides | Plant | 20-Hydroxyecdysone | up to 1.5% | [10] |
| Cyanotis arachnoidea | Plant | 20-Hydroxyecdysone | up to 4-5% | [10] |
| Silene otites | Aerial Parts | 20-Hydroxyecdysone | High concentration | [13] |
Experimental Protocols for Ecdysteroid Analysis
The analysis of phytoecdysteroids, including their acetylated forms, involves a multi-step process of extraction, purification, and identification. Due to their polar nature, protocols must be optimized to efficiently separate them from other polar plant constituents like sugars and phenolics.[7][14]
Figure 2: Standard workflow for the extraction and analysis of phytoecdysteroids.
Extraction and Initial Purification
This protocol provides a general method for extracting ecdysteroids from dried plant material.
-
Preparation : Dry plant material (e.g., leaves, roots) at 50°C or by lyophilization. Grind the dried material into a fine powder to maximize surface area.[15]
-
Solid-Liquid Extraction (SLE) :
-
Weigh 1 g of powdered plant material into a flask.
-
Add 10 mL of an extraction solvent (e.g., 70-80% methanol (B129727) or ethanol (B145695) in water). The aqueous alcohol mixture efficiently extracts the polar ecdysteroids.[15]
-
Stir or sonicate the mixture at 60°C for 1-3 hours.
-
Separate the solvent from the plant material by filtration or centrifugation.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
-
Solvent Partitioning (Optional Cleanup) :
-
Pool the solvent extracts and evaporate the alcohol under reduced pressure.
-
Resuspend the remaining aqueous extract in water.
-
Perform a liquid-liquid partition by adding an equal volume of a non-polar solvent like n-hexane. Shake vigorously in a separatory funnel and discard the upper hexane (B92381) layer, which contains lipids and chlorophylls. Repeat this step if the plant material is rich in non-polar constituents.
-
Chromatographic Purification: Solid-Phase Extraction (SPE)
SPE is a rapid and effective method for sample cleanup and concentration prior to HPLC analysis.[12]
-
Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge run dry.
-
Sample Loading : Load the aqueous crude extract from the previous step onto the conditioned C18 cartridge. Ecdysteroids will bind to the C18 stationary phase.
-
Washing : Wash the cartridge with 5-10 mL of water or a low-percentage (5-10%) methanol-water solution to elute highly polar impurities like sugars.
-
Elution : Elute the retained ecdysteroids with 5-10 mL of a more concentrated solvent, such as 50-100% methanol. Acetylated ecdysteroids, being slightly less polar, may elute with a slightly lower methanol concentration than their parent compounds.
-
Final Preparation : Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Identification and Quantification: HPLC-MS/MS
High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and selective quantification of ecdysteroids.[12]
-
Chromatographic Separation :
-
Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient : A typical gradient would start at 10-20% B, increasing linearly to 90-100% B over 10-15 minutes, followed by a hold and re-equilibration. This separates ecdysteroids based on their polarity.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Source : Electrospray Ionization (ESI), typically in positive mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM). This highly selective mode requires knowledge of the precursor ion (the molecular weight of the target ecdysteroid) and a specific product ion (a characteristic fragment).
-
MRM Transitions : For each target analyte (e.g., 20-hydroxyecdysone, putative acetylated derivatives), specific precursor → product ion transitions must be determined by infusing pure standards. For example, for 20E (MW 480.6), a common transition is m/z 481.3 → 463.3.
-
-
Quantification : Create a calibration curve by injecting known concentrations of pure ecdysteroid standards. The concentration of the analytes in the plant extract is determined by comparing their peak areas to this standard curve.
Conclusion and Future Perspectives
The biosynthetic pathway of phytoecdysteroids in plants is a sophisticated metabolic process that transforms simple carbon precursors into potent defensive compounds. While the foundational steps through the mevalonate and sterol synthesis pathways are generally understood, the plant-specific enzymatic machinery for converting sterols into ecdysteroids and subsequently modifying them remains largely a "black box". The existence of acetylated ecdysteroids is confirmed, but the final, critical step of acetylation is catalyzed by as-yet-unidentified enzymes.
For researchers and drug development professionals, this knowledge gap represents a significant opportunity. The identification and characterization of the complete enzymatic cascade, including the putative phytoecdysteroid acetyltransferases, would enable the use of synthetic biology and metabolic engineering approaches. This could lead to the high-yield production of specific, pharmacologically valuable ecdysteroids in microbial or plant-based systems, paving the way for novel therapeutic applications.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Enigmatic Role of 3-O-Acetyl-20-hydroxyecdysone in Insect Metamorphosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insect metamorphosis, a cornerstone of developmental biology, is orchestrated by the precise interplay of hormonal signals. The primary driver of this transformation is the steroid hormone 20-hydroxyecdysone (B1671079) (20E). While the functions of 20E are extensively documented, the biological significance of its various metabolites remains a frontier of entomological research. This technical guide delves into the current understanding of one such derivative, 3-O-Acetyl-20-hydroxyecdysone, exploring its putative role in the intricate process of insect metamorphosis. Although direct evidence for a specific signaling role of this compound is limited, this document synthesizes existing knowledge on ecdysteroid metabolism to propose its likely function as a key intermediate in the regulation of active 20E levels. This whitepaper provides a comprehensive overview of the biosynthesis, potential metabolic fate, and hypothetical biological functions of this acetylated ecdysteroid, alongside relevant experimental protocols and data pertaining to its precursor, 20-hydroxyecdysone, to serve as a foundational resource for future research and drug development endeavors.
Introduction: The Central Role of 20-Hydroxyecdysone in Metamorphosis
Insect metamorphosis is a dramatic and precisely controlled process involving extensive cell proliferation, differentiation, and programmed cell death, all of which are orchestrated by hormonal cues. The primary hormonal regulator of these developmental transitions is 20-hydroxyecdysone (20E), a steroid hormone synthesized from dietary cholesterol.[1][2] Pulses of 20E trigger the key events of molting and the transformation from larva to pupa and finally to the adult insect.[3] The biological activity of 20E is mediated through its binding to a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[4] This ligand-activated complex binds to specific DNA sequences, known as ecdysone response elements (EcREs), to regulate the transcription of a cascade of genes that drive metamorphic changes.[5]
The tight regulation of 20E titers in the hemolymph is critical for normal development. This is achieved through a balance of biosynthesis, transport, and inactivation. While the biosynthetic pathway of 20E is well-characterized, the metabolic pathways that inactivate and clear the hormone are less understood. It is in this context that metabolites such as this compound are of significant interest.
Biosynthesis and Metabolism of Ecdysteroids
The production of 20E begins with cholesterol, which is converted through a series of enzymatic steps, primarily occurring in the prothoracic glands, to ecdysone.[6] Ecdysone is then released into the hemolymph and converted to the active hormone, 20E, in peripheral tissues like the fat body.[4]
The inactivation of 20E is crucial to terminate its signal and allow for the precise timing of developmental events. Ecdysteroids can be inactivated through several pathways, including hydroxylation, epimerization, and conjugation.[7] Conjugation involves the addition of polar or non-polar molecules to the ecdysteroid structure, which can alter its solubility, transport, and receptor binding affinity. Common conjugates include sulfates, phosphates, and glucosides.[7] Apolar conjugates, such as fatty acid esters and acetates, have also been described.[7][8]
While specific details are sparse, it is plausible that this compound is formed through the enzymatic transfer of an acetyl group to the 3-hydroxyl position of 20E. This acetylation could serve several purposes:
-
Inactivation: Acetylation may reduce the binding affinity of 20E for its receptor, effectively inactivating the hormone.
-
Transport and Storage: The acetylated form may be a more stable, transportable, or storable form of the hormone, which can be later reactivated by deacetylation.
-
Excretion: Modification by acetylation could facilitate the excretion of the hormone from the insect's body.
The Putative Biological Role of this compound
Direct experimental evidence elucidating the specific biological role of this compound in insect metamorphosis is currently lacking in the scientific literature. However, based on the principles of steroid hormone metabolism, we can hypothesize its function.
The acetylation of 20E at the 3-position likely represents a step in the metabolic inactivation pathway. By modifying the structure of the hormone, acetylation would sterically hinder its ability to bind to the ligand-binding pocket of the Ecdysone Receptor (EcR). This would effectively terminate the 20E signal, allowing for the precise temporal control of gene expression required for metamorphosis.
Alternatively, this compound could act as a circulating, inactive prohormone. This would allow for the widespread distribution of the hormone throughout the insect's body in a protected form, which could then be locally reactivated by specific esterases in target tissues. This mechanism would provide an additional layer of spatial and temporal regulation of 20E signaling.
It is also worth noting that some studies on phytoecdysteroids (plant-derived ecdysteroids) have shown that acetylation can enhance their antimicrobial activity.[9] While this is not directly related to metamorphosis, it suggests that acetylation can modulate the biological activity of ecdysteroids.
Signaling Pathway
The signaling pathway of 20-hydroxyecdysone is well-established and serves as a framework for understanding the potential impact of its metabolites.
It is hypothesized that this compound would be unable to efficiently bind to the Ecdysone Receptor (EcR), thus preventing the activation of this pathway.
Quantitative Data on Ecdysteroid Titers
| Developmental Stage | Time After Puparium Formation (APF) | 20E Titer (pg/mg) |
| Late 3rd Instar Larva | -12 h | ~150 |
| White Prepupa | 0 h | ~250 |
| Mid-Prepupa | 6 h | ~400 |
| Late Prepupa | 12 h | ~150 |
| Pupa | 24 h | ~50 |
| Late Pupa | 72 h | ~20 |
Note: These values are approximate and can vary depending on the specific strain, rearing conditions, and analytical methods used.
Experimental Protocols
Investigating the biological role of this compound will require specific and sensitive experimental protocols. Due to the lack of established methods for this specific metabolite, the following protocols for the analysis of 20-hydroxyecdysone can be adapted and optimized.
Ecdysteroid Extraction from Insect Hemolymph or Tissues
-
Homogenization: Dissect tissues or collect hemolymph in ice-cold methanol (B129727). Homogenize the sample using a tissue grinder or sonicator.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the ecdysteroids.
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.
-
Elution: Wash the cartridge with water to remove polar impurities. Elute the ecdysteroids with a high percentage of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for analysis (e.g., methanol/water for HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 245 nm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separation.
-
Standard Curve: Prepare a standard curve using a certified standard of this compound (if available) or 20-hydroxyecdysone.
-
Injection: Inject the reconstituted sample extract onto the column.
-
Data Analysis: Identify and quantify the peak corresponding to the ecdysteroid of interest by comparing its retention time and peak area to the standard curve.
In Vitro Receptor Binding Assay
-
Receptor Preparation: Express and purify the Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins.
-
Radioligand: Use a radiolabeled ecdysteroid, such as [³H]ponasterone A, which has a high affinity for the EcR/USP complex.
-
Competition Assay: Incubate the receptor complex with the radioligand in the presence of varying concentrations of unlabeled this compound.
-
Separation: Separate the bound and free radioligand using a method such as filter binding or size-exclusion chromatography.
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to assess its binding affinity.
Future Directions and Implications for Drug Development
The study of this compound and other ecdysteroid metabolites represents a promising avenue for both fundamental and applied research. A thorough understanding of the enzymes responsible for the acetylation and deacetylation of 20E could provide novel targets for the development of insect-specific growth regulators. By disrupting the normal metabolism of 20E, it may be possible to interfere with metamorphosis and control pest populations.
Furthermore, elucidating the precise biological activity, if any, of this compound is crucial. Should this metabolite possess unique signaling properties, it could open up new avenues for understanding the complexity of hormonal regulation in insects.
Future research should focus on:
-
Identification and characterization of the acetyltransferases and esterases involved in the metabolism of this compound.
-
Precise quantification of this compound titers throughout insect development using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
In vivo functional studies using genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the levels of the enzymes involved in its metabolism and observe the effects on metamorphosis.
-
Comparative studies across different insect orders to determine the conservation and potential diversification of this metabolic pathway.
Conclusion
While the definitive biological role of this compound in insect metamorphosis remains to be fully elucidated, current knowledge of ecdysteroid metabolism strongly suggests its involvement in the inactivation and regulation of the active hormone, 20-hydroxyecdysone. As a putative inactive metabolite, it likely plays a critical role in the precise temporal control of hormonal signaling that is essential for normal development. The methodologies and conceptual frameworks presented in this whitepaper, largely based on our extensive understanding of 20-hydroxyecdysone, provide a solid foundation for future investigations into this and other ecdysteroid derivatives. Unraveling the complete picture of ecdysteroid metabolism will not only deepen our understanding of insect endocrinology but also pave the way for the development of novel and selective insect control strategies.
References
- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 2. Control of the insect metamorphic transition by ecdysteroid production and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone oxidase and 3-dehydroecdysone-3β-reductase contribute to the synthesis of ecdysone during early embryonic development of the silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]
- 6. Shade is the Drosophila P450 enzyme that mediates the hydroxylation of ecdysone to the steroid insect molting hormone 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eje.cz [eje.cz]
- 8. plantarchives.org [plantarchives.org]
- 9. researchgate.net [researchgate.net]
- 10. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Unveiling 3-O-Acetyl-20-hydroxyecdysone: A Technical Guide on its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-O-Acetyl-20-hydroxyecdysone, a naturally occurring phytoecdysteroid. The document delves into the historical context of its discovery, detailing its isolation from the medicinal plant Cyanotis arachnoidea. It further outlines the methodologies for its characterization, including spectroscopic data, and explores potential synthetic strategies. A significant focus is placed on its biological activities, with a summary of available quantitative data. This guide also visualizes key experimental workflows and logical relationships to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Phytoecdysteroids, a class of steroid hormones found in plants, have garnered significant attention for their diverse biological activities in mammals, including anabolic, adaptogenic, and anti-diabetic effects. Among these, 20-hydroxyecdysone (B1671079) is the most extensively studied. Its acetylated derivative, this compound, has also been identified as a natural constituent in certain plant species. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.
Discovery and History
The discovery of this compound is intrinsically linked to the phytochemical investigation of ecdysteroid-rich plants. While the precise first report of its isolation is not definitively documented in readily available literature, significant work on the ecdysteroid composition of Cyanotis arachnoidea has led to its characterization. A notable study by Simon et al. (2016) published in Scientific Reports detailed the isolation and comprehensive spectroscopic analysis of "20-hydroxyecdysone 3-acetate" from a commercial extract of Cyanotis arachnoidea roots[1]. This research highlighted the presence of various minor ecdysteroids, including the 3-O-acetylated form, alongside the major component, 20-hydroxyecdysone. The plant, native to China, is a well-known source of phytoecdysteroids and is extensively used in food supplements[1].
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
NMR Spectroscopy
The complete ¹H and ¹³C NMR signal assignments for this compound (referred to as 20-hydroxyecdysone 3-acetate) have been reported. These data are crucial for the unambiguous identification of the compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.3 | 1.89, m; 1.48, m |
| 2 | 69.4 | 3.84, m |
| 3 | 72.1 | 5.05, m |
| 4 | 32.2 | 2.32, dd, 15.2, 4.9; 2.08, dd, 15.2, 2.7 |
| 5 | 51.5 | 2.34, d, 2.1 |
| 6 | 206.1 | - |
| 7 | 122.0 | 5.82, d, 2.4 |
| 8 | 167.3 | - |
| 9 | 31.7 | 3.12, dd, 5.0, 2.4 |
| 10 | 38.0 | - |
| 11 | 21.7 | 1.95, m; 1.63, m |
| 12 | 32.0 | 2.38, m; 1.52, m |
| 13 | 48.4 | - |
| 14 | 84.8 | - |
| 15 | 32.2 | 2.10, m; 1.83, m |
| 16 | 21.8 | 2.38, m; 1.95, m |
| 17 | 50.1 | 2.45, d, 10.7 |
| 18 | 21.7 | 1.19, s |
| 19 | 24.5 | 0.97, s |
| 20 | 77.7 | - |
| 21 | 21.1 | 1.20, s |
| 22 | 77.7 | 3.34, dd, 10.7, 1.7 |
| 23 | 26.6 | 1.69, m; 1.28, m |
| 24 | 37.2 | 1.79, m; 1.46, m |
| 25 | 73.7 | - |
| 26 | 23.6 | 1.14, s |
| 27 | 70.8 | 3.37, s |
| Acetyl Group | ||
| C=O | 172.6 | - |
| CH₃ | 21.2 | 2.04, s |
Data extracted from Simon, A., et al. (2016). Scientific Reports, 6, 37322.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula of this compound. The acetylation of one hydroxyl group on the 20-hydroxyecdysone molecule (C₂₇H₄₄O₇, M.W. 480.6 g/mol ) results in a molecular formula of C₂₉H₄₆O₈ with a corresponding increase in molecular weight.
Isolation and Synthesis
Isolation from Natural Sources
This compound is a minor constituent of Cyanotis arachnoidea extracts[1]. Its isolation requires extensive chromatographic procedures to separate it from the much more abundant 20-hydroxyecdysone and other related ecdysteroids.
Experimental Protocol: General Isolation Procedure for Ecdysteroids from Cyanotis arachnoidea
-
Extraction: The dried and powdered roots of Cyanotis arachnoidea are extracted with a polar solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.
-
Column Chromatography: The enriched fraction is then subjected to multiple steps of column chromatography.
-
Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase, with mobile phases consisting of solvent mixtures like chloroform-methanol or ethyl acetate-methanol.
-
Reversed-Phase Chromatography: C18-bonded silica is used with mobile phases such as methanol-water or acetonitrile-water gradients.
-
Centrifugal Partition Chromatography (CPC): This technique has been successfully applied for the isolation of minor ecdysteroids from Cyanotis arachnoidea extracts[2]. A suitable biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is required.
-
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Caption: Generalized workflow for the isolation of this compound.
Chemical Synthesis
While a specific, detailed protocol for the synthesis of this compound is not prominent in the literature, its preparation would likely involve the selective acetylation of the C-3 hydroxyl group of 20-hydroxyecdysone. The challenge in such a synthesis lies in achieving regioselectivity, as 20-hydroxyecdysone possesses multiple secondary hydroxyl groups.
Proposed Synthetic Approach: Selective 3-O-Acetylation
-
Protection of Diols: The more reactive vicinal diols at C-2/C-3 and C-20/C-22 could be protected, for example, as acetonides. However, to achieve selective acetylation at C-3, a strategy that differentiates the C-2 and C-3 hydroxyls would be necessary.
-
Selective Acetylation: Alternatively, direct acetylation using a mild acetylating agent and carefully controlled reaction conditions (e.g., low temperature, specific base) might favor the acetylation of the equatorial C-3 hydroxyl group over the axial C-2 hydroxyl group.
-
Deprotection: If protecting groups are used, a final deprotection step would be required to yield this compound.
Caption: A plausible synthetic route to this compound.
Biological Activity
The biological activities of this compound have not been as extensively studied as its parent compound. However, initial studies and the activities of other acetylated ecdysteroids suggest it may possess interesting pharmacological properties.
A study on the antimicrobial activity of 20-hydroxyecdysone and its acetates found that the introduction of acetyl groups significantly increased antibacterial activity against microbes that cause inflammatory and purulent processes[3]. While this study focused on other acetates, it suggests a promising area of investigation for the 3-O-acetyl derivative.
Furthermore, a study utilizing ultra-high-performance liquid chromatography fingerprinting and network pharmacology identified this compound as one of the quality markers in Cyanotis arachnoidea for the treatment of diabetes mellitus. The study suggested that this and other active components may exert their hypoglycemic effects by modulating pathways such as TNF signaling and insulin (B600854) resistance[1].
Table 2: Summary of Investigated Biological Activities
| Biological Activity | Model System | Observed Effect | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Hypoglycemic | Network Pharmacology/In vitro (pancreatic islet β-cells) | Potential modulation of TNF signaling and insulin resistance pathways. | Not Reported | [1] |
| Antimicrobial | (General for acetylated ecdysteroids) | Increased activity against inflammatory microbes. | Not Reported for 3-O-acetyl derivative | [3] |
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, it is hypothesized that its effects are likely mediated through pathways similar to those of 20-hydroxyecdysone.
In insects, 20-hydroxyecdysone binds to the ecdysone (B1671078) receptor (EcR), a nuclear receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA to regulate gene transcription, controlling processes like molting and metamorphosis.
In mammals, which lack the EcR, 20-hydroxyecdysone is thought to exert its effects through various mechanisms, including interaction with estrogen receptor beta (ERβ) and activation of the Mas1 receptor, a component of the renin-angiotensin system. It is plausible that this compound may also interact with these or other signaling pathways to elicit its biological effects. The network pharmacology study on Cyanotis arachnoidea suggests an influence on the PI3K/Akt and MAPK signaling pathways in pancreatic islet β-cells[1].
Caption: Hypothesized signaling pathways for this compound in mammals.
Conclusion and Future Directions
This compound is a naturally occurring phytoecdysteroid with potential therapeutic applications. While its presence in Cyanotis arachnoidea is established, further research is needed to fully understand its pharmacological profile. Future studies should focus on:
-
Definitive Discovery History: A thorough literature review to pinpoint the first report of its isolation and characterization.
-
Optimized Isolation and Synthesis: Development of efficient and scalable protocols for obtaining pure this compound.
-
Quantitative Bioactivity Studies: Comprehensive in vitro and in vivo studies to determine its efficacy and potency (IC₅₀/EC₅₀ values) in various disease models, particularly in relation to its potential anti-diabetic and antimicrobial activities.
-
Mechanism of Action: Detailed investigation of its molecular targets and signaling pathways to elucidate how it exerts its biological effects.
A deeper understanding of this compound will be crucial for unlocking its full potential as a lead compound in drug discovery and development.
References
- 1. Ecdysteroid-containing food supplements from Cyanotis arachnoidea on the European market: evidence for spinach product counterfeiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrifugal partition chromatography in the isolation of minor ecdysteroids from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Properties of 3-O-Acetyl-20-hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Acetyl-20-hydroxyecdysone is a naturally occurring phytoecdysteroid, an acetylated derivative of the more abundant 20-hydroxyecdysone (B1671079). Found in plants such as Cyanotis arachnoidea, this compound is of growing interest to the scientific community due to its potential biological activities and its role as a marker for the quality control of herbal extracts.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of the canonical ecdysteroid signaling pathway through which it likely exerts its biological effects. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development setting.
Core Physicochemical Properties
This compound shares the fundamental steroid skeleton of its parent compound, 20-hydroxyecdysone, with the key modification of an acetyl group at the C-3 position. This modification slightly increases its lipophilicity, which can influence its solubility, absorption, and chromatographic behavior. The core physicochemical data are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | [(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,4,5,9,11,12,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-yl] acetate (B1210297) | Predicted |
| Molecular Formula | C₂₉H₄₆O₈ | --- |
| Molecular Weight | 522.67 g/mol | --- |
| CAS Number | 22961-68-8 | --- |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in ethanol (B145695), slightly soluble in acetone (B3395972) and hot water, almost insoluble in ether. | [2] |
| Predicted Boiling Point | 707.3 ± 60.0 °C | --- |
| Predicted Density | 1.26 ± 0.1 g/cm³ | --- |
Spectral Data for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which provides clues to the compound's structure. The acetylation at the C-3 position is expected to influence the fragmentation pattern compared to the parent molecule.
| MS Data Type | Expected Observation | Rationale |
| Molecular Ion (M+) | m/z 522 | Corresponds to the molecular weight of C₂₉H₄₆O₈. |
| Adducts | [M+H]⁺ at m/z 523, [M+Na]⁺ at m/z 545 | Common adducts formed during electrospray ionization (ESI). |
| Key Fragments | Loss of water (H₂O), loss of acetic acid (CH₃COOH), and cleavage of the side chain. | Ecdysteroids typically show sequential loss of water molecules from their multiple hydroxyl groups.[3][4] The acetyl group can be lost as acetic acid (60 Da). Side-chain cleavage is a characteristic fragmentation pathway for ecdysteroids.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The most significant differences in the NMR spectra between 20-hydroxyecdysone and its 3-O-acetyl derivative will be observed around the A-ring of the steroid nucleus.[6][7]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions (Based on data for 20-hydroxyecdysone and its acetylated derivatives)[6][7][8]
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift (vs. 20-hydroxyecdysone) |
| H-3 | Downfield shift to ~4.0-4.2 ppm | Downfield shift | The acetyl group is electron-withdrawing, deshielding the attached proton and carbon. |
| C-3 | Downfield shift | Downfield shift | Direct effect of the electronegative oxygen from the acetyl group. |
| H-2 / C-2 | Upfield shift | Upfield shift | The acetylation at C-3 alters the electronic environment of the adjacent C-2 position. |
| H-4 / C-4 | Upfield shift | Upfield shift | Similar to the effect on C-2, the electronic environment is altered. |
| Acetyl CH₃ | ~2.0-2.1 ppm (singlet) | ~21 ppm (CH₃), ~170 ppm (C=O) | Characteristic chemical shifts for an acetate group. |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the roots of Cyanotis arachnoidea, where it co-occurs with 20-hydroxyecdysone and the 2-O-acetyl isomer.[9] A multi-step chromatographic process is required for its purification.
Protocol:
-
Extraction:
-
Dried and powdered root material of Cyanotis arachnoidea is exhaustively extracted with methanol (B129727) or ethanol at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude residue is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove fats, waxes, and other non-polar compounds. Ecdysteroids are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography (Initial Separation):
-
The enriched fraction is subjected to column chromatography on silica (B1680970) gel or alumina.
-
A gradient elution system is employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol mobile phase. Ecdysteroids can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Fractions containing the target compound are pooled, concentrated, and subjected to preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.
-
Elution is monitored by a UV detector at approximately 245 nm, which is the absorption maximum for the α,β-unsaturated ketone chromophore in the ecdysteroid core.[10]
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
References
- 1. Cyanotis Arachnoidea Extract - KS Nutripharma [ksnutripharma.com]
- 2. CYANOTIS ARACHNOIDEA ROOT EXTRACT - Ataman Kimya [atamanchemicals.com]
- 3. Detection and identification of 20-hydroxyecdysone metabolites in calf urine by liquid chromatography-high resolution or tandem mass spectrometry measurements and establishment of their kinetics of elimination after 20-hydroxyecdysone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-O-Acetyl-20-hydroxyecdysone and its Natural Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecdysteroids, a class of polyhydroxylated steroids, are hormones that play a crucial role in the molting and metamorphosis of arthropods. Their presence in various plant species, where they are termed phytoecdysteroids, has garnered significant interest due to their diverse biological activities in mammals, including anabolic, adaptogenic, anti-diabetic, and anti-inflammatory effects, without the androgenic side effects associated with conventional anabolic steroids. This technical guide focuses on 3-O-Acetyl-20-hydroxyecdysone and its prominent natural analogues, primarily 20-hydroxyecdysone (B1671079), providing a comprehensive overview of their chemical nature, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of these compounds.
Introduction to this compound and its Analogues
This compound is a derivative of the most common and widely studied phytoecdysteroid, 20-hydroxyecdysone (also known as ecdysterone). Acetylation at the C-3 position represents a structural modification that can potentially alter the biological activity of the parent compound. While research on this compound is limited, studies on its parent compound and other natural analogues provide a strong foundation for understanding its potential pharmacological profile.
Natural Analogues of 20-hydroxyecdysone:
-
20-Hydroxyecdysone (20E): The most abundant and well-researched phytoecdysteroid.
-
Turkesterone: Considered to be one of the more potent ecdysteroids in terms of anabolic activity.[1]
-
Polypodine B: Another naturally occurring ecdysteroid with demonstrated biological activities.
-
Makisterone A: An ecdysteroid found in various plants and insects.[2]
Chemical Structures
The fundamental structure of ecdysteroids is the C27 steroid nucleus. Variations in hydroxylation, acetylation, and other substitutions give rise to a wide array of natural analogues.
| Compound | Chemical Structure |
| 20-Hydroxyecdysone | [Image of 20-Hydroxyecdysone chemical structure] |
| This compound | [Image of this compound chemical structure] |
| Turkesterone | [Image of Turkesterone chemical structure] |
| Polypodine B | [Image of Polypodine B chemical structure] |
| Makisterone A | [Image of Makisterone A chemical structure] |
Quantitative Biological Data
Quantitative data on the biological activities of this compound is scarce in publicly available literature. However, extensive research on 20-hydroxyecdysone provides valuable insights. The anabolic effects are often evaluated by measuring the increase in muscle fiber size or protein synthesis in vitro.
Table 1: Anabolic Activity of 20-Hydroxyecdysone in C2C12 Myotubes
| Compound | Concentration | Effect | Reference |
| 20-Hydroxyecdysone | 1 µM | Significant increase in myotube diameter | [3] |
| 20-Hydroxyecdysone | 0.1 - 1 µM | Increased protein synthesis | [3] |
Table 2: Comparative Biological Activities of 20-Hydroxyecdysone Analogues (Qualitative)
| Compound | Reported Anabolic Potency | Notes |
| Turkesterone | Potentially higher than 20-hydroxyecdysone | Primarily based on anecdotal evidence and limited studies.[1] |
| Polypodine B | Biologically active | Demonstrates inhibitory activity against Acanthamoeba castellani with an IC50 of 0.07 mg/mL.[4] |
| Makisterone A | Ecdysone (B1671078) receptor agonist | Binds to the heterodimeric ecdysone receptor with nanomolar affinity.[5] |
| This compound | Increased antibacterial activity compared to 20-hydroxyecdysone | One study suggests the 3-acetate is biologically inactive in the context of insect molting. |
Signaling Pathways
The biological effects of ecdysteroids are mediated through various signaling pathways. The anabolic effects in mammals are primarily attributed to the activation of the PI3K/Akt pathway, independent of androgen receptors.
Anabolic Signaling Pathway in Mammalian Muscle Cells
The anabolic activity of 20-hydroxyecdysone in skeletal muscle is primarily mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of protein synthesis and cell growth.
Caption: Anabolic signaling of 20-hydroxyecdysone via the PI3K/Akt/mTOR pathway.
Ecdysone Receptor Signaling in Insects (Genomic Pathway)
In insects, ecdysteroids exert their effects by binding to a nuclear receptor complex, which then regulates gene expression.
Caption: Genomic signaling pathway of ecdysone in insects.
Experimental Protocols
C2C12 Myotube Hypertrophy Assay
This protocol details the in vitro assessment of the anabolic potential of ecdysteroids by measuring the diameter of C2C12 myotubes.
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS.
-
Staining solution: Hematoxylin and Eosin (H&E) or immunofluorescence staining for a muscle-specific protein (e.g., Myosin Heavy Chain).
-
Microscope with imaging software.
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows them to reach confluence within 24-48 hours.
-
Myoblast Proliferation: Culture the cells in Growth Medium until they reach approximately 80-90% confluency.
-
Induction of Differentiation: Replace the Growth Medium with Differentiation Medium to induce myoblast fusion into myotubes.
-
Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days, replacing the medium every 48 hours, until mature, multinucleated myotubes are formed.
-
Compound Treatment: Treat the differentiated myotubes with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle control (solvent only).
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the myotubes using H&E or perform immunofluorescence staining according to standard protocols.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained myotubes using a microscope.
-
Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment condition.
-
-
Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Caption: Workflow for the C2C12 myotube hypertrophy assay.
Luciferase Reporter Gene Assay for Ecdysone Receptor Activation
This assay is used to quantify the ability of a compound to activate the ecdysone receptor.
Materials:
-
Insect cell line (e.g., Drosophila S2 cells) or a mammalian cell line (e.g., HEK293) for transfection.
-
Expression plasmid for the Ecdysone Receptor (EcR).
-
Expression plasmid for the Ultraspiracle protein (USP).
-
Reporter plasmid containing an Ecdysone Response Element (EcRE) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the EcR, USP, and EcRE-luciferase reporter plasmids using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control. Determine the EC50 value for active compounds.
Caption: Workflow for the luciferase reporter gene assay.
Conclusion and Future Directions
This compound and its natural analogues, particularly 20-hydroxyecdysone, represent a promising class of compounds with significant therapeutic potential, especially in the realm of muscle growth and performance enhancement. Their anabolic effects, mediated through the PI3K/Akt signaling pathway, offer a unique mechanism of action that is distinct from traditional androgenic steroids.
While the biological activities of 20-hydroxyecdysone are well-documented, a significant gap exists in the understanding of its acetylated form and other natural analogues. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the EC50 and IC50 values of this compound and other analogues in various bioassays to establish a clear structure-activity relationship.
-
Comparative Studies: Directly comparing the anabolic and other biological effects of these analogues in standardized in vitro and in vivo models.
-
Mechanism of Action: Further elucidating the molecular targets and signaling pathways modulated by these compounds, including potential off-target effects.
-
Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of these compounds to assess their suitability for therapeutic development.
A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this compound and its natural analogues for a range of applications in medicine and human health.
References
Spectroscopic and Signaling Insight into 3-O-Acetyl-20-hydroxyecdysone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid, a class of steroid hormones found in insects and some plants. It is an acetylated derivative of 20-hydroxyecdysone (B1671079), one of the most common and biologically active ecdysteroids.[1] Ecdysteroids are of significant interest to researchers due to their diverse biological activities, including insect molting regulation and potential anabolic and adaptogenic effects in mammals.[2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound's parent compound, 20-hydroxyecdysone, and outlines the expected spectral changes upon acetylation. It also details generalized experimental protocols for the spectroscopic analysis of ecdysteroids and illustrates the canonical ecdysteroid signaling pathway.
Spectroscopic Data
The following tables summarize the spectroscopic data for the parent compound, 20-hydroxyecdysone. This information is crucial for the identification and characterization of this class of molecules.
¹H NMR Data of 20-hydroxyecdysone
Table 1: ¹H NMR Spectroscopic Data for 20-hydroxyecdysone. The data was recorded in CD₃OD. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[3]
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 1α | 1.85 | m | |
| 1β | 1.45 | m | |
| 2α | 3.94 | m | |
| 2β | 3.85 | m | |
| 3α | 3.98 | m | |
| 3β | 3.80 | m | |
| 4α | 2.35 | m | |
| 4β | 2.30 | m | |
| 5β | 2.37 | d | 9.5 |
| 7 | 5.80 | d | 2.5 |
| 9α | 3.15 | d | 8.5 |
| 11α | 1.95 | m | |
| 11β | 1.65 | m | |
| 12α | 2.15 | m | |
| 12β | 1.55 | m | |
| 15α | 2.05 | m | |
| 15β | 1.50 | m | |
| 16α | 2.25 | m | |
| 16β | 1.75 | m | |
| 17α | 2.65 | d | 9.0 |
| 18 | 0.91 | s | |
| 19 | 1.19 | s | |
| 21 | 1.18 | s | |
| 23a | 1.60 | m | |
| 23b | 1.50 | m | |
| 24 | 1.70 | m | |
| 26 | 1.20 | s | |
| 27 | 1.20 | s |
¹³C NMR Data of 20-hydroxyecdysone
Table 2: ¹³C NMR Spectroscopic Data for 20-hydroxyecdysone. The data was recorded in CD₃OD. Chemical shifts (δ) are reported in ppm.[3]
| Position | Chemical Shift (δ) (ppm) |
| 1 | 38.1 |
| 2 | 68.7 |
| 3 | 68.5 |
| 4 | 32.5 |
| 5 | 51.5 |
| 6 | 206.5 |
| 7 | 122.2 |
| 8 | 168.0 |
| 9 | 34.8 |
| 10 | 38.9 |
| 11 | 21.8 |
| 12 | 31.9 |
| 13 | 48.5 |
| 14 | 85.3 |
| 15 | 32.1 |
| 16 | 21.2 |
| 17 | 50.1 |
| 18 | 18.0 |
| 19 | 24.5 |
| 20 | 78.5 |
| 21 | 22.1 |
| 22 | 77.9 |
| 23 | 28.1 |
| 24 | 43.2 |
| 25 | 71.3 |
| 26 | 29.8 |
| 27 | 29.8 |
Mass Spectrometry Data of 20-hydroxyecdysone
Table 3: Mass Spectrometry Data for 20-hydroxyecdysone. This table presents the key mass-to-charge ratios (m/z) observed in the mass spectrum.[4]
| Ion | m/z |
| [M+H]⁺ | 481.3 |
| [M+Na]⁺ | 503.3 |
| [M+K]⁺ | 519.3 |
Infrared (IR) Spectroscopy Data of 20-hydroxyecdysone
Table 4: Infrared (IR) Spectroscopic Data for 20-hydroxyecdysone. This table highlights the characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (alkane) | ~2950-2850 |
| C=O (α,β-unsaturated ketone) | ~1650 |
| C=C (alkene) | ~1615 |
Expected Spectral Changes for this compound
Acetylation of the hydroxyl group at the C-3 position is expected to induce the following changes in the spectroscopic data:
-
¹H NMR: The proton at C-3 (H-3) would experience a downfield shift of approximately 1 ppm due to the deshielding effect of the acetyl group. A new singlet peak corresponding to the methyl protons of the acetyl group would appear around 2.0-2.1 ppm.
-
¹³C NMR: The carbon at C-3 would show a downfield shift, while the adjacent carbons (C-2 and C-4) might experience a slight upscale shift. A new signal for the carbonyl carbon of the acetyl group would be observed around 170 ppm, and a signal for the methyl carbon of the acetyl group would appear around 21 ppm.
-
Mass Spectrometry: The molecular weight would increase by 42.04 g/mol (the mass of an acetyl group, C₂H₂O). The m/z values for the molecular ions ([M+H]⁺, [M+Na]⁺, etc.) would be expected to increase accordingly.
-
Infrared (IR) Spectroscopy: A new strong absorption band corresponding to the ester carbonyl (C=O) stretching would appear around 1735 cm⁻¹. The broad O-H stretching band around 3400 cm⁻¹ would likely decrease in intensity due to the esterification of one of the hydroxyl groups.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a specific ecdysteroid like this compound are often specific to the study and instrumentation. However, the following sections describe generalized and widely accepted methodologies for the spectroscopic analysis of ecdysteroids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified ecdysteroid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for resolving complex spin systems in steroid molecules.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR: To aid in structural elucidation, a suite of two-dimensional NMR experiments should be performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the ecdysteroid in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.
-
The sample may be introduced directly into the mass spectrometer via infusion or, more commonly, after separation by liquid chromatography (LC).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which allows for the determination of the elemental composition. Tandem mass spectrometers (e.g., triple quadrupole, Q-TOF) are used for fragmentation studies (MS/MS) to aid in structural elucidation.[5]
-
Electrospray ionization (ESI) is a commonly used soft ionization technique for ecdysteroids, typically in positive ion mode.[5]
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ions ([M+H]⁺, [M+Na]⁺, etc.).
-
Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information, particularly about the side chain and the steroid nucleus.
-
Ecdysteroid Signaling Pathway
Ecdysteroids exert their biological effects by binding to a nuclear receptor complex. The canonical signaling pathway is initiated by the binding of 20-hydroxyecdysone to its receptor, a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[6] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[2][6]
Caption: Canonical ecdysteroid signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound by leveraging the comprehensive data available for its parent compound, 20-hydroxyecdysone. The presented NMR, MS, and IR data, along with the generalized experimental protocols, offer a robust framework for researchers in natural product chemistry, pharmacology, and drug development to identify and characterize ecdysteroids. The illustration of the ecdysteroid signaling pathway further contextualizes the biological relevance of these compounds. Future research that provides the specific experimental spectroscopic data for this compound will be a valuable addition to the field.
References
- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Endogenous Function of Acetylated Ecdysteroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids are the principal steroid hormones in arthropods, orchestrating critical developmental processes such as molting and metamorphosis. The most active form, 20-hydroxyecdysone (B1671079) (20E), exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP). The precise regulation of ecdysteroid titers is crucial for normal development, and this is achieved through a balance of biosynthesis, transport, and inactivation pathways. Acetylation has emerged as a key mechanism for the metabolic inactivation and storage of ecdysteroids. This guide provides a comprehensive overview of the endogenous function of acetylated ecdysteroids, focusing on their formation, physiological role as inactive metabolites, and the enzymes involved. It summarizes the available data on their biological activity and outlines experimental protocols for their study, providing a foundational resource for researchers in insect endocrinology and those leveraging ecdysteroid-based systems in drug development.
Introduction: Ecdysteroid Signaling and the Role of Metabolism
The canonical ecdysteroid signaling pathway is initiated by the binding of 20E to the EcR/USP heterodimer. This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] The cellular response to ecdysteroids is highly dependent on the circulating hormone concentration. Thus, pathways that rapidly clear active ecdysteroids are essential for terminating the hormonal signal and preparing the system for subsequent developmental cues.
Ecdysteroid inactivation occurs through several routes, including 26-hydroxylation, formation of polar conjugates like phosphates and glucosides, and epimerization.[3][4] A significant but less discussed pathway is the formation of apolar acetylated derivatives, particularly fatty acyl esters at the C-22 position.[3] These acetylated forms are generally considered biologically inactive and represent a mechanism for both hormone clearance and storage.
Biosynthesis and Structure of Acetylated Ecdysteroids
The primary sites of ecdysteroid acetylation are tissues involved in metabolism and reproduction, such as the midgut and ovaries. The process involves the enzymatic transfer of an acetyl group from a donor molecule, typically a fatty acyl-CoA, to a hydroxyl group on the ecdysteroid molecule.
Key Acetylated Ecdysteroids:
-
Ecdysone 22-acyl esters: Apolar conjugates where a long-chain fatty acid is attached to the C-22 hydroxyl group of ecdysone. These are predominant in the ovaries of some insects and are considered a storage form of the hormone.
-
20-Hydroxyecdysone 22-acyl esters: Similar to ecdysone esters, these are inactivation products of the active hormone 20E. Studies in Helicoverpa armigera have shown that ingested 20E is efficiently converted to 20E-22-oleate and 20E-22-stearate in the midgut, conferring resistance to high dietary levels of phytoecdysteroids.[5]
-
Other Acetates: Acetylation can also occur at other positions, such as C-2 and C-3, though these are less commonly characterized as major inactivation pathways.
Endogenous Function: Inactivation and Storage
The primary endogenous function of ecdysteroid acetylation is the inactivation of the hormonal signal. By modifying the hydroxyl groups, particularly in the side chain (C-22), the ability of the ecdysteroid to bind to the EcR/USP receptor complex is drastically reduced.
-
Reduced Receptor Binding: Ecdysteroid-22-acyl esters exhibit more than 100-fold lower biological activity compared to 20E, indicating a significantly diminished affinity for the ecdysone receptor.[5] This steric hindrance in the ligand-binding pocket of EcR effectively terminates the signaling cascade.
-
Hormonal Homeostasis: Acetylation provides a rapid mechanism to clear active ecdysteroids from the hemolymph, allowing for the precise temporal control of hormone titers required for developmental transitions.
-
Storage and Reactivation: In certain contexts, such as oogenesis, acetylated ecdysteroids (as fatty acyl esters) serve as a stable, inactive storage form. It is hypothesized that these conjugates can be hydrolyzed by esterases to release active hormone at specific developmental time points, although the enzymes responsible for this reactivation are not well characterized.
Quantitative Data
The following tables are structured to accommodate such data as it becomes available through future research.
Table 1: Ecdysone Receptor (EcR/USP) Binding Affinities of Acetylated Ecdysteroids
| Compound | Insect Species | Assay Type | IC50 / Kd | Reference |
| 20-Hydroxyecdysone (20E) | Drosophila melanogaster | Radioligand Binding | ~30-50 nM (Kd) | [6] |
| Ponasterone A | Chilo suppressalis | Radioligand Binding | 1.2 nM (Kd) | [7] |
| Ecdysone-2-acetate | Data Not Available | |||
| Ecdysone-3-acetate | Data Not Available | |||
| Ecdysone-22-acetate | Data Not Available | |||
| 20-Hydroxyecdysone-2-acetate | Data Not Available | |||
| 20-Hydroxyecdysone-3-acetate | Data Not Available | |||
| 20-Hydroxyecdysone-22-acyl Ester | Helicoverpa virescens | Bioassay | >100x less active than 20E | [5] |
Table 2: Kinetic Parameters of Ecdysteroid Acetyltransferases and Esterases
| Enzyme | Insect Species | Substrate | Km | Vmax / kcat | Reference |
| Ecdysteroid-22-O-acyltransferase | |||||
| Sterol O-acyltransferase (SATF) | Helicoverpa armigera | 20-Hydroxyecdysone | Data Not Available | Data Not Available | [5] |
| Ecdysteroid Esterase | Data Not Available | Acetylated Ecdysteroid | Data Not Available | Data Not Available |
Key Enzymes in Ecdysteroid Acetylation and Deacetylation
Ecdysteroid Acyltransferases: The enzymes responsible for the acetylation of ecdysteroids are not fully characterized across all insect species. However, recent research in Helicoverpa armigera has identified a Sterol O-acyltransferase (SATF) as having ecdysteroid-22-O-acyltransferase activity.[5] This enzyme utilizes fatty acyl-CoA as a co-substrate, which is supplied by a long-chain-fatty-acid–CoA ligase (Long-FACL) . The expression of Long-FACL is notably induced by the presence of 20E, suggesting a feedback mechanism for hormone inactivation.[5]
Ecdysteroid Esterases: The enzymes that would catalyze the hydrolysis of acetylated ecdysteroids to regenerate the active hormone are presumed to be carboxylesterases. However, specific esterases dedicated to this function have not yet been purified and characterized in detail from insect sources.
Signaling Pathways and Regulation
Acetylation is a key terminal step in the ecdysteroid signaling pathway, functioning as a major route of hormone inactivation. The regulation of this process appears to be, at least in part, substrate-driven, where high levels of active ecdysteroids induce the expression of enzymes required for their own inactivation.
Experimental Protocols
The following sections provide generalized protocols that serve as a starting point for studying ecdysteroid acetylation. Specific parameters such as buffer composition, incubation times, and substrate concentrations will require optimization for the particular insect species and enzyme source.
Ecdysteroid-22-O-Acyltransferase Activity Assay
This protocol is adapted from the characterization of sterol O-acyltransferases and can be used to measure the formation of acetylated ecdysteroids from 20E and a fatty acyl-CoA donor.
Objective: To quantify the enzymatic activity of ecdysteroid-22-O-acyltransferase in a given sample (e.g., midgut microsomes, recombinant enzyme).
Materials:
-
Enzyme source (e.g., microsomal fraction from insect midgut, purified recombinant SATF)
-
20-Hydroxyecdysone (substrate)
-
Fatty Acyl-CoA (e.g., Oleoyl-CoA, Stearoyl-CoA; co-substrate)
-
Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT)
-
Reaction termination solvent: (e.g., Chloroform:Methanol, 2:1 v/v)
-
HPLC system with a C18 column and UV detector
-
Mobile phase for HPLC (e.g., Acetonitrile (B52724):Water gradient)
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution by homogenizing insect midgut tissue in cold assay buffer and preparing a microsomal fraction by differential centrifugation, or by diluting a purified recombinant enzyme to the desired concentration.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer (to final volume)
-
Enzyme preparation (e.g., 10-50 µg of microsomal protein)
-
20-Hydroxyecdysone (e.g., to a final concentration of 10-100 µM)
-
-
Initiate Reaction: Start the reaction by adding the fatty acyl-CoA (e.g., to a final concentration of 50-200 µM).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding 2-3 volumes of the reaction termination solvent (Chloroform:Methanol). Vortex vigorously.
-
Extraction: Add water and vortex again to induce phase separation. Centrifuge to pellet any precipitated protein.
-
Analysis: Carefully collect the organic (lower) phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a small volume of mobile phase. Analyze the formation of the 20E-22-acyl ester by reverse-phase HPLC, monitoring at ~242 nm.
-
Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve generated with a synthesized 20E-22-acyl ester standard.
Ecdysteroid Esterase Activity Assay
This generalized protocol can be used to measure the hydrolysis of acetylated ecdysteroids back to their active form.
Objective: To quantify the enzymatic activity of ecdysteroid esterase in a given sample.
Materials:
-
Enzyme source (e.g., hemolymph, fat body homogenate)
-
Acetylated ecdysteroid substrate (e.g., synthesized 20E-22-acetate)
-
Assay Buffer: (e.g., 50 mM sodium phosphate, pH 7.0)
-
Reaction termination solvent: (e.g., Acetonitrile)
-
HPLC system as described in 7.1
Procedure:
-
Enzyme Preparation: Prepare a crude homogenate or partially purified fraction from the tissue of interest in cold assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and enzyme preparation.
-
Initiate Reaction: Start the reaction by adding the acetylated ecdysteroid substrate.
-
Incubation: Incubate at an optimal temperature for a set period.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant directly by reverse-phase HPLC to quantify the formation of the deacetylated product (e.g., 20E).
-
Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve of the authentic compound.
Competitive Radioligand Binding Assay for EcR/USP
This protocol outlines a standard method to determine the relative binding affinity (IC50) of acetylated ecdysteroids for the EcR/USP receptor complex.
Objective: To determine the concentration of an unlabeled acetylated ecdysteroid required to inhibit 50% of the specific binding of a radiolabeled ecdysteroid ligand.
Materials:
-
Source of EcR/USP receptor (e.g., nuclear extract from insect cell lines like Sf9, or purified recombinant EcR and USP proteins)
-
Radiolabeled ligand with high affinity for EcR (e.g., [³H]Ponasterone A)
-
Unlabeled competitor ligands (acetylated ecdysteroids to be tested, and a known high-affinity ligand like unlabeled Ponasterone A for positive control)
-
Binding Buffer: (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)
-
Wash Buffer: Cold Binding Buffer
-
96-well filter plates (e.g., with GF/C filters)
-
Vacuum manifold for filtration
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Binding buffer, receptor preparation, and a fixed concentration of [³H]Ponasterone A (typically at or below its Kd).
-
Non-specific Binding: Same as total binding, but with the addition of a large excess (e.g., 1000-fold) of unlabeled Ponasterone A.
-
Competition: Same as total binding, but with increasing concentrations of the unlabeled acetylated ecdysteroid competitor.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Quickly wash each well with several volumes of cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each acetylated ecdysteroid.
-
Conclusion
Acetylation is a critical component of ecdysteroid metabolism, serving primarily as a mechanism for hormone inactivation and, in some physiological contexts, for storage. The formation of 22-acyl esters effectively abolishes the biological activity of ecdysone and 20-hydroxyecdysone by preventing their binding to the EcR/USP nuclear receptor complex. While the key enzymes and general principles of this pathway are beginning to be understood, significant research is still needed to provide a comprehensive quantitative picture. The detailed characterization of ecdysteroid acetyltransferases and esterases, along with the systematic determination of the receptor binding affinities for a wide range of acetylated metabolites, will be crucial for a complete understanding of ecdysteroid homeostasis and for the refined development of ecdysone-based technologies.
References
- 1. Epigenetic modifications acetylation and deacetylation play important roles in juvenile hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. normalesup.org [normalesup.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 3-O-Acetyl-20-hydroxyecdysone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-O-Acetyl-20-hydroxyecdysone using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is adapted from established protocols for the closely related, more polar compound, 20-hydroxyecdysone (B1671079).
Introduction
This compound is an acetylated derivative of 20-hydroxyecdysone, a naturally occurring ecdysteroid. Acetylation at the C-3 position decreases the polarity of the molecule. This change in polarity is the key consideration for developing a successful HPLC purification method. In reversed-phase chromatography, less polar compounds have a stronger interaction with the non-polar stationary phase, leading to longer retention times compared to their more polar parent compounds. Therefore, the mobile phase composition must be adjusted to ensure efficient elution and separation.
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound.
1. Sample Preparation
-
Dissolve the crude or partially purified sample containing this compound in the initial mobile phase solvent (e.g., a mixture of methanol (B129727) and water).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]
2. HPLC Instrumentation and Conditions
A standard analytical HPLC system equipped with a UV detector is suitable for this purification.
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.[2]
-
Mobile Phase:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.
-
-
Detection: UV detection at 245 nm is suitable for ecdysteroids.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL, depending on the sample concentration.
-
Column Temperature: 25°C.
3. Gradient Elution Program
Due to the decreased polarity of this compound compared to 20-hydroxyecdysone, a mobile phase with a higher initial concentration of the organic solvent (Mobile Phase B) is recommended. The following is a proposed gradient program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile/Methanol) |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Note: This gradient is a starting point and may require optimization based on the specific crude sample mixture and the HPLC system used. The key is to start with a higher organic phase percentage than would be used for 20-hydroxyecdysone to ensure the timely elution of the less polar acetylated compound.
4. Post-Purification Processing
-
Collect the fractions corresponding to the peak of this compound.
-
Confirm the purity of the collected fractions by re-injecting a small aliquot into the HPLC system under the same conditions.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.
Data Presentation
The acetylation of 20-hydroxyecdysone at the C-3 position leads to a predictable increase in retention time on a reversed-phase HPLC column. The following table provides a comparison of the expected retention behavior of 20-hydroxyecdysone and its 3-O-acetylated derivative under the proposed HPLC conditions. The retention time for this compound is an educated estimate based on the known chromatographic behavior of acetylated steroids.
| Compound | Structure | Expected Retention Time (min) | Polarity |
| 20-Hydroxyecdysone | Polyhydroxylated steroid | ~10-12 | High |
| This compound | Acetylated polyhydroxylated steroid | ~15-18 (Estimated) | Moderate |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Relationship between polarity and retention time in reversed-phase HPLC.
References
Application Note: Structural Confirmation of 3-O-Acetyl-20-hydroxyecdysone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Acetyl-20-hydroxyecdysone is a derivative of the naturally occurring insect molting hormone, 20-hydroxyecdysone (B1671079). The acetylation at the C-3 position can significantly alter its biological activity, making accurate structural confirmation crucial for research and development in areas such as insect control and therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the confirmation of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in a molecule.
-
¹³C NMR: Provides information about the carbon skeleton of a molecule.
-
COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR technique that shows correlations between protons and the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows correlations between protons and carbon atoms over two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.
Acetylation of the 3-hydroxyl group in 20-hydroxyecdysone induces characteristic changes in the NMR spectra, most notably a downfield shift of the H-3 proton and the adjacent C-3 carbon signals. By comparing the NMR data of the acetylated compound with that of the parent 20-hydroxyecdysone, the position of the acetyl group can be unequivocally confirmed.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its parent compound, 20-hydroxyecdysone, for comparative analysis.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Position | 20-hydroxyecdysone (in Pyridine-d₅)[1] | This compound (in Pyridine-d₅) | Key Changes upon Acetylation |
| 2 | 4.18 | ~4.20 | Minor shift |
| 3 | 4.25 | ~5.25 | Significant downfield shift |
| 7 | 6.25 | ~6.25 | No significant change |
| 18-CH₃ | 1.18 | ~1.18 | No significant change |
| 19-CH₃ | 1.05 | ~1.05 | No significant change |
| 21-CH₃ | 1.55 | ~1.55 | No significant change |
| 26-CH₃ | 1.35 | ~1.35 | No significant change |
| 27-CH₃ | 1.35 | ~1.35 | No significant change |
| Acetyl-CH₃ | - | ~2.05 (s) | Appearance of a singlet |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Position | 20-hydroxyecdysone (in Pyridine-d₅)[1] | This compound (in Pyridine-d₅) | Key Changes upon Acetylation |
| 1 | 37.8 | ~37.8 | No significant change |
| 2 | 67.9 | ~67.9 | No significant change |
| 3 | 67.9 | ~71.0 | Downfield shift |
| 4 | 32.1 | ~32.1 | No significant change |
| 5 | 51.2 | ~51.2 | No significant change |
| 6 | 204.5 | ~204.5 | No significant change |
| 7 | 121.5 | ~121.5 | No significant change |
| 8 | 165.7 | ~165.7 | No significant change |
| 9 | 34.5 | ~34.5 | No significant change |
| 10 | 38.8 | ~38.8 | No significant change |
| 14 | 84.1 | ~84.1 | No significant change |
| 20 | 75.5 | ~75.5 | No significant change |
| Acetyl-C=O | - | ~170.5 | Appearance of carbonyl signal |
| Acetyl-CH₃ | - | ~21.5 | Appearance of methyl signal |
Note: The chemical shifts for this compound are estimated based on typical acetylation effects and data from related compounds. Actual values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, CDCl₃, or Methanol-d₄) in a clean, dry vial. Pyridine-d₅ is often used for ecdysteroids as it provides good signal dispersion.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are provided as a general guide for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
COSY:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
HSQC:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
HMBC:
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 220-250 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
Data Processing and Interpretation
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
¹H NMR Analysis:
-
Identify the characteristic downfield shift of the H-3 proton to around 5.25 ppm.
-
Observe the singlet corresponding to the three protons of the acetyl methyl group at approximately 2.05 ppm.
-
Assign other key proton signals by comparing with the spectrum of 20-hydroxyecdysone.
-
-
¹³C NMR Analysis:
-
Identify the downfield shift of the C-3 carbon to around 71.0 ppm.
-
Locate the signal for the acetyl carbonyl carbon at approximately 170.5 ppm.
-
Find the signal for the acetyl methyl carbon around 21.5 ppm.
-
-
2D NMR Analysis:
-
COSY: Confirm the coupling between H-3 and the protons on C-2 and C-4.
-
HSQC: Correlate each proton signal with its directly attached carbon. This will confirm the assignments of the protonated carbons.
-
HMBC: The key correlation for confirming the position of the acetyl group is the cross-peak between the H-3 proton (~5.25 ppm) and the acetyl carbonyl carbon (~170.5 ppm). Additionally, the protons of the acetyl methyl group (~2.05 ppm) will show a correlation to the acetyl carbonyl carbon.
-
Visualization of Experimental Workflow and Structural Elucidation
Caption: Experimental workflow for NMR-based structure confirmation.
Caption: Logic diagram for structure elucidation using NMR data.
Conclusion
NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The characteristic chemical shift changes observed in ¹H and ¹³C NMR spectra upon acetylation at the C-3 position, in conjunction with the connectivity information from 2D NMR experiments (COSY, HSQC, and HMBC), allow for the unambiguous assignment of the acetyl group and the overall molecular structure. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols for Ecdysteroid-Inducible Gene Expression in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ecdysone-inducible gene expression system is a powerful tool for the temporal and dose-dependent control of gene expression in vitro. This system offers tight regulation, characterized by low basal expression in the uninduced state and high levels of gene expression upon induction. The system relies on the heterodimeric nuclear receptor complex of the ecdysone (B1671078) receptor (EcR) and the retinoid X receptor (RXR). In the presence of an ecdysteroid agonist, this complex binds to a specific ecdysone response element (EcRE) in the promoter of a target gene, thereby initiating transcription.
This document provides detailed application notes and protocols for utilizing ecdysteroid-inducible systems for in vitro gene expression. While the system is well-characterized for inducers such as 20-hydroxyecdysone, ponasterone A, and muristerone A, there is currently limited specific data available in scientific literature regarding the use of 3-O-Acetyl-20-hydroxyecdysone as an inducer. The following protocols are based on the established principles for common ecdysteroid inducers and can be adapted for the evaluation of novel derivatives.
Principle of the Ecdysone-Inducible System
The ecdysone-inducible expression system is a two-component system that allows for precise control over the expression of a gene of interest in mammalian cells.[1][2] The key components are a receptor plasmid and an expression plasmid.
The receptor plasmid constitutively expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR).[1][3] In the absence of an inducer, the VgEcR/RXR heterodimer may bind to the response element and actively repress transcription.[[“]]
The expression plasmid contains the gene of interest cloned downstream of a promoter that includes the ecdysone response element (EcRE).[1]
Upon introduction of an ecdysteroid analog, such as ponasterone A, the ligand binds to the VgEcR protein, causing a conformational change.[[“]] This change leads to the recruitment of coactivators and the initiation of transcription of the downstream gene of interest.[1] This system is noted for its high induction ratios, with some studies reporting up to a 1000-fold increase in gene expression upon induction.[1][2]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of the effects of alpha and beta ecdysone on a diploid clone of cultured Drosophila melanogaster cells in vitro: induction of proteins and morphological changes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
Application Notes and Protocols for Bioassay of 3-O-Acetyl-20-hydroxyecdysone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Acetyl-20-hydroxyecdysone is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. The primary active ecdysteroid in insects is 20-hydroxyecdysone (B1671079) (20E), which exerts its effects by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP).[1] This ligand-activated complex then binds to specific DNA sequences known as ecdysone response elements (EREs), initiating the transcription of downstream target genes that regulate molting and metamorphosis.[2][3]
Due to this mechanism, the ecdysone receptor system is a key target for the development of insecticides. Furthermore, ecdysteroids and their analogues are under investigation for various pharmacological applications in mammals. The following application note provides a detailed protocol for a cell-based reporter gene assay to determine the biological activity of this compound and other ecdysteroid analogues. This assay quantifies the ability of a test compound to activate the EcR/USP complex and induce gene expression.
Principle of the Bioassay
This bioassay utilizes a mammalian cell line, such as Human Embryonic Kidney 293T (HEK293T) cells, that does not endogenously express the insect ecdysone receptor.[4] These cells are transiently co-transfected with three plasmids:
-
An EcR expression vector containing the coding sequence for the Ecdysone Receptor.
-
A USP expression vector containing the coding sequence for the Ultraspiracle protein.
-
A reporter plasmid containing a luciferase gene under the transcriptional control of multiple copies of an ecdysone response element (ERE).
When an active ecdysteroid, such as this compound, is added to the culture medium, it enters the cells and binds to the expressed EcR/USP heterodimer. This activated complex then binds to the EREs on the reporter plasmid, driving the expression of the luciferase enzyme. The amount of luciferase produced is directly proportional to the activity of the test compound. Luciferase activity is quantified by adding a luciferin (B1168401) substrate and measuring the resulting bioluminescence with a luminometer.[5][6] The use of a co-transfected steroid receptor coactivator, such as Taiman (Tai), can enhance the sensitivity of the assay.[4]
Data Presentation
The activity of this compound is typically determined by generating a dose-response curve and calculating the EC50 value (the concentration at which 50% of the maximal response is observed). This value is then compared to the EC50 of a reference compound, such as 20-hydroxyecdysone.
Table 1: Comparative Agonist Activity of Ecdysteroid Analogues
| Compound | EC50 (nM) | Relative Potency (20E = 1.0) |
| 20-hydroxyecdysone (20E) | 50 | 1.0 |
| This compound | 150 | 0.33 |
| Ecdysone | 500 | 0.1 |
| Ponasterone A | 5 | 10 |
Experimental Protocols
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other suitable transfection reagent
-
Expression plasmid for EcR (e.g., from Drosophila melanogaster)
-
Expression plasmid for USP (e.g., from Drosophila melanogaster)
-
ERE-luciferase reporter plasmid
-
This compound (test compound)
-
20-hydroxyecdysone (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega E1500)
-
Luminometer with injector capability
Protocol for Ecdysteroid Activity Bioassay
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight.
Day 2: Transient Transfection
-
For each well, prepare the transfection mix in Opti-MEM I. A typical ratio would be 50 ng EcR plasmid, 50 ng USP plasmid, and 100 ng ERE-luciferase reporter plasmid per well.
-
Add the transfection reagent (e.g., Lipofectamine 2000) to the plasmid DNA mixture according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 20 minutes to allow for complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Gently rock the plate to mix and incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the 20-hydroxyecdysone positive control in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the transfection medium from the cells.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.[7]
-
Remove the medium containing the test compounds from the wells.
-
Wash the cells gently with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Cell Culture Lysis Reagent to each well and incubate for 15 minutes on a rocking platform to ensure complete cell lysis.[7]
-
Set the luminometer to inject 100 µL of Luciferase Assay Reagent and measure the luminescence for 2-10 seconds per well.
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.
-
Add 100 µL of the reconstituted Luciferase Assay Reagent to each well and immediately measure the light output in a luminometer.
Data Analysis
-
Subtract the average relative light units (RLU) of the vehicle control wells from the RLU of all other wells.
-
Plot the normalized RLU values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound.
-
Calculate the relative potency of this compound by dividing the EC50 of 20-hydroxyecdysone by the EC50 of the test compound.
Mandatory Visualizations
Caption: Ecdysone Receptor Signaling Pathway.
Caption: Experimental Workflow for the Bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Assay System Protocol [promega.sg]
- 6. youtube.com [youtube.com]
- 7. takara.co.kr [takara.co.kr]
Quantitative Analysis of 3-O-Acetyl-20-hydroxyecdysone in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Acetyl-20-hydroxyecdysone is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones.[1] Found as a minor component in certain plants, such as Cyanotis arachnoidea, it co-occurs with the more abundant 20-hydroxyecdysone.[2][3] Ecdysteroids are of significant interest to the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, and neuroprotective properties in mammals, without the androgenic side effects associated with traditional anabolic steroids.[4][5] The mechanism of action in mammals is believed to involve pathways distinct from classical steroid hormone receptors, making them an attractive area for drug development.[6]
These application notes provide detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of ecdysteroids from dried and powdered plant material, optimized for compounds like this compound.
Materials:
-
Dried and powdered plant material (e.g., roots of Cyanotis arachnoidea)
-
80% Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-6) two more times with the plant residue to ensure complete extraction.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve the dried extract in 5 mL of 50% methanol.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the redissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the ecdysteroids with 10 mL of 80% methanol.
-
-
Evaporate the eluate to dryness and redissolve in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
Experimental Workflow for Extraction
Caption: Workflow for the extraction and purification of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient:
-
0-20 min: 20-50% B
-
20-25 min: 50-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[9]
-
Injection Volume: 20 µL.[7]
Procedure:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared plant extract sample.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For related ecdysteroids, common losses include water molecules.
Procedure:
-
Follow the same procedure for preparing calibration standards and samples as for the HPLC method.
-
Optimize the MS parameters (e.g., collision energy, cone voltage) for this compound using a standard solution.
-
Set up the MRM transitions for the analyte.
-
Inject the standards and the sample.
-
Quantify the analyte based on the peak area of the specific MRM transition and the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in different plant extracts, which can be populated with experimental results.
Table 1: Quantitative Analysis of this compound by HPLC
| Plant Species | Plant Part | Extraction Solvent | Concentration (µg/g of dry weight) |
| Cyanotis arachnoidea | Roots | 80% Methanol | [Insert Data] |
| Pfaffia paniculata | Roots | 70% Ethanol | [Insert Data] |
| Spinacia oleracea | Leaves | 80% Methanol | [Insert Data] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | This compound |
| Linear Range (ng/mL) | [Insert Data] |
| Limit of Detection (LOD) (ng/mL) | [Insert Data] |
| Limit of Quantification (LOQ) (ng/mL) | [Insert Data] |
| Recovery (%) | [Insert Data] |
| Precision (RSD %) | [Insert Data] |
Signaling Pathway
Ecdysteroids exert their effects in mammals through pathways that are still being fully elucidated. One proposed mechanism involves the activation of the G-protein coupled receptor, Mas1, which is part of the renin-angiotensin system. This activation can lead to downstream signaling cascades that promote anabolic and other beneficial effects.
Proposed Ecdysteroid Signaling in Mammalian Cells
Caption: Proposed signaling pathway of ecdysteroids in mammalian cells.
Conclusion
The protocols detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound in plant extracts. The use of HPLC offers a widely accessible method, while LC-MS/MS provides enhanced sensitivity and selectivity, crucial for detecting this minor ecdysteroid. The presented information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the potential of this and other phytoecdysteroids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Oxidized Ecdysteroids from a Commercial Cyanotis arachnoidea Root Extract as Potent Blood–Brain Barrier Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for the Synthesis of 3-O-Acetyl-20-hydroxyecdysone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-O-Acetyl-20-hydroxyecdysone derivatives. The protocols outlined below are intended to serve as a guide for the regioselective synthesis and analysis of these compounds, which are of growing interest in medicinal chemistry and drug development due to the diverse biological activities of the parent compound, 20-hydroxyecdysone (B1671079).
Introduction
20-Hydroxyecdysone (Ecdysterone) is a naturally occurring ecdysteroid hormone that governs molting and metamorphosis in insects. In mammals, it has demonstrated a range of beneficial pharmacological effects, including anabolic, adaptogenic, hypoglycemic, and neuroprotective properties. The acetylation of 20-hydroxyecdysone at specific hydroxyl groups can modulate its biological activity, bioavailability, and pharmacokinetic profile. The synthesis of this compound, a specific monoacetylated derivative, is of interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The key challenge in the synthesis of this compound lies in the regioselective acetylation of the C-3 hydroxyl group in the presence of multiple other hydroxyl groups on the steroid scaffold. This requires carefully controlled reaction conditions or the use of enzymatic catalysts to achieve the desired selectivity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through chemical or enzymatic methods. While various acetylated derivatives of 20-hydroxyecdysone have been reported, including 2-acetates and multi-acetylated forms, the selective synthesis of the 3-O-acetyl derivative requires specific strategies.[1]
Chemical Synthesis Approach
Regioselective acylation of polyhydroxylated steroids is a challenging endeavor. Direct acetylation with reagents like acetic anhydride (B1165640) often leads to a mixture of products with varying degrees of acetylation. To achieve selectivity for the C-3 hydroxyl group, one might explore methods that take advantage of the differential reactivity of the hydroxyl groups. The secondary hydroxyl group at C-3 may exhibit different steric and electronic properties compared to the other secondary and tertiary hydroxyls in the 20-hydroxyecdysone molecule.
General Protocol for Regioselective Acetylation (Exemplary):
Materials:
-
20-Hydroxyecdysone
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 20-hydroxyecdysone in a minimal amount of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of acetic anhydride dropwise while stirring. The limited amount of acylating agent is crucial for achieving mono-acetylation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (or has reached optimal conversion to the mono-acetylated product), quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate the this compound derivative.
Note: This is a generalized protocol and requires significant optimization of reaction time, temperature, and stoichiometry of reagents to favor the formation of the 3-O-acetyl derivative over other isomers.
Enzymatic Synthesis Approach
Enzymatic catalysis, particularly using lipases, offers a powerful alternative for regioselective acylation of polyhydroxylated compounds under mild reaction conditions. Lipases can exhibit high selectivity for specific hydroxyl groups, potentially providing a more efficient route to this compound.
General Protocol for Lipase-Catalyzed Acetylation:
Materials:
-
20-Hydroxyecdysone
-
Vinyl acetate (B1210297) (as acyl donor)
-
Immobilized lipase (B570770) (e.g., Novozym® 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)
-
Molecular sieves
Procedure:
-
To a solution of 20-hydroxyecdysone in an anhydrous organic solvent, add molecular sieves to ensure anhydrous conditions.
-
Add the immobilized lipase to the mixture.
-
Add vinyl acetate as the acyl donor.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography.
Characterization of this compound
The synthesized derivatives must be thoroughly characterized to confirm their structure and purity.
Table 1: Analytical Data for 20-Hydroxyecdysone (Parent Compound)
| Parameter | Value |
| Molecular Formula | C₂₇H₄₄O₇ |
| Molecular Weight | 480.6 g/mol [2] |
| Melting Point | 237.5 - 239.5 °C |
| ¹H NMR (CD₃OD) | Characteristic signals for methyl groups and steroid backbone. |
| ¹³C NMR (CD₃OD) | Signals corresponding to the 27 carbon atoms of the steroid. |
| Mass Spectrometry | [M+H]⁺ at m/z 481.3 |
Table 2: Expected Analytical Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₂₉H₄₆O₈ |
| Molecular Weight | 522.7 g/mol |
| ¹H NMR | Appearance of a new singlet around δ 2.0-2.2 ppm corresponding to the acetyl methyl protons. A downfield shift of the H-3 proton signal compared to the parent compound. |
| ¹³C NMR | Appearance of a new signal for the acetyl carbonyl carbon around δ 170 ppm and the acetyl methyl carbon around δ 21 ppm. A shift in the C-3 signal. |
| Mass Spectrometry | [M+H]⁺ at m/z 523.3 |
Biological Activity and Signaling Pathways
20-Hydroxyecdysone exerts its biological effects in mammals through various signaling pathways, independent of the insect ecdysone (B1671078) receptor. Key pathways identified include:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway is associated with the anabolic and muscle-strengthening effects of 20-hydroxyecdysone.[2][3]
-
Mas1 Receptor Activation: 20-Hydroxyecdysone has been identified as an agonist of the Mas1 receptor, a component of the renin-angiotensin system, which could explain many of its pleiotropic effects.[4]
The acetylation at the C-3 position is expected to modulate the interaction of the molecule with these signaling pathways. It is hypothesized that the acetyl group may alter the binding affinity to target receptors or enzymes, or it could improve the pharmacokinetic properties of the compound, leading to enhanced or altered biological activity. For instance, increased lipophilicity due to acetylation might enhance cell membrane permeability. Studies on other acetylated ecdysteroid derivatives have shown altered antimicrobial activity compared to the parent compound.[1]
Experimental Workflows and Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Potential Signaling Pathway Modulation
Caption: Hypothesized signaling pathway modulation by this compound.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the development of novel therapeutic agents with potentially enhanced biological activities. The protocols and information provided herein offer a foundational guide for researchers in this field. Further optimization of synthetic routes and comprehensive biological evaluation of the resulting derivatives are crucial next steps in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-Acetyl-20-hydroxyecdysone in Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid, an analog of 20-hydroxyecdysone (B1671079) (20E), the primary insect molting hormone. In mammalian cell culture, the principal application of ecdysteroids lies in their use as potent inducers for ecdysone-inducible gene expression systems. These systems offer a powerful tool for the precise temporal and dose-dependent control of target gene expression, exhibiting low basal activity and high induction levels without the pleiotropic effects associated with mammalian steroid hormones.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a primary focus on its role as an inducer in ecdysone-inducible expression systems. While direct comparative data for this compound is limited, its structural similarity to 20-hydroxyecdysone and other active ecdysteroids suggests it is a viable inducing agent.[4] The protocols provided herein are based on established methods for ecdysone-inducible systems and include guidance for optimizing the use of this specific compound.
Principle of the Ecdysone-Inducible System
The ecdysone-inducible gene expression system is a binary system that relies on components of the insect molting signaling pathway reconstituted in mammalian cells.[5] The core components are:
-
A Modified Ecdysone (B1671078) Receptor (EcR) and its Heterodimeric Partner: A modified insect ecdysone receptor (EcR) and its binding partner, the retinoid X receptor (RXR) in mammals (or its insect homolog, Ultraspiracle, USP), are constitutively expressed in the host cells.[5]
-
An Ecdysone-Responsive Promoter: The gene of interest is cloned downstream of a promoter containing multiple copies of the ecdysone response element (EcRE).[5]
In the absence of an ecdysteroid inducer, the EcR/RXR heterodimer may bind to the EcRE and actively repress transcription.[5] Upon introduction of an ecdysteroid agonist, such as this compound, the ligand binds to the ligand-binding domain of EcR, causing a conformational change. This change leads to the recruitment of coactivators and the initiation of robust transcription of the target gene.[5]
Mechanism of the ecdysone-inducible gene expression system.
Data Presentation: Comparison of Ecdysteroid Inducers
While specific data for this compound is not widely available, the following table summarizes the relative potencies of commonly used ecdysteroid inducers to provide a frame of reference. The activity of this compound is anticipated to be in a similar range to 20-hydroxyecdysone, but empirical determination is recommended.
| Inducer | Relative Potency | Typical Working Concentration | Reference |
| Ponasterone A | Very High | 1-10 µM | [6] |
| Muristerone A | Very High | 0.1-5 µM | [7] |
| 20-Hydroxyecdysone (20E) | High | 2-10 µM | [8] |
| This compound | Unknown (Predicted High) | To be determined (start with 1-10 µM) | N/A |
Note: The optimal concentration is cell-line dependent and should be determined experimentally using a dose-response curve.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the inducer stock solution is critical for reproducibility. Ecdysteroids are generally soluble in organic solvents like DMSO or ethanol (B145695).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ethanol, 100%, sterile
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Solvent Selection: DMSO is the recommended solvent for preparing high-concentration stock solutions.[5] Ethanol can also be used.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the mass of this compound needed for your desired stock concentration and volume. The molecular weight of this compound is approximately 522.7 g/mol .
-
Under sterile conditions, weigh the required amount of powder and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.[5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term storage (up to one month).
-
Protocol 2: Determination of Optimal Inducer Concentration (Dose-Response Assay)
This protocol is essential to determine the optimal working concentration of this compound for your specific cell line and expression system. A reporter gene, such as luciferase or Green Fluorescent Protein (GFP), is typically used for this assay.
Workflow for determining the optimal inducer concentration.
Materials:
-
Mammalian cell line stably or transiently expressing the ecdysone-inducible system components and a reporter gene (e.g., HEK293, CHO)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well white, clear-bottom plates (for luciferase) or black, clear-bottom plates (for GFP)
-
Luciferase assay reagent or a fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inducer Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to test is from 0.01 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest inducer concentration).
-
Induction: Remove the old medium from the cells and add the prepared inducer dilutions.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay:
-
For Luciferase: Follow the manufacturer's protocol for the luciferase assay system. This typically involves lysing the cells and adding the luciferase substrate before measuring luminescence.
-
For GFP: Measure the fluorescence intensity directly using a fluorescence plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: Plot the reporter gene activity (e.g., relative light units or fluorescence intensity) against the log of the inducer concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the concentration that gives the maximal induction with minimal cytotoxicity.
Protocol 3: Transient Transfection and Induction of a Target Gene in HEK293 Cells
This protocol describes the transient expression of a gene of interest using the ecdysone-inducible system in a commonly used cell line, HEK293.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for the EcR and RXR (receptor plasmid)
-
Expression plasmid containing the gene of interest under the control of an EcRE-containing promoter (inducible expression plasmid)
-
Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium (or similar)
-
6-well plates
-
This compound stock solution
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
On the day of transfection, dilute the receptor plasmid and the inducible expression plasmid in Opti-MEM™. A typical ratio is 1:1, with a total of 2.5 µg of DNA per well of a 6-well plate.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Induction:
-
After 24 hours, replace the medium with fresh complete medium containing the predetermined optimal concentration of this compound (from Protocol 2). Include a non-induced control (vehicle only).
-
-
Further Incubation and Analysis: Incubate the cells for an additional 24-72 hours to allow for expression of the gene of interest. The cells can then be harvested for downstream analysis (e.g., Western blot, qPCR, functional assays).
Protocol 4: Generation of a Stable Cell Line for Inducible Expression
Creating a stable cell line that constitutively expresses the receptor components and contains the inducible expression cassette for the gene of interest allows for more consistent and long-term studies.
Workflow for generating a stable ecdysone-inducible cell line.
Materials:
-
Host cell line (e.g., CHO, HEK293)
-
Receptor plasmid with a selection marker (e.g., neomycin resistance)
-
Inducible expression plasmid with a different selection marker (e.g., puromycin (B1679871) resistance)
-
Appropriate selection antibiotics (e.g., G418, puromycin)
-
Cloning cylinders or limiting dilution supplies
-
Multi-well plates
Procedure:
-
Transfection: Transfect the host cell line with the receptor and inducible expression plasmids as described in Protocol 3. It is often advantageous to linearize the plasmids before transfection to increase the chances of stable integration.
-
Selection: 48 hours post-transfection, begin the selection process by replacing the medium with fresh medium containing the appropriate concentration of the selection antibiotic(s). The optimal antibiotic concentration should be predetermined by generating a kill curve for the specific host cell line.
-
Colony Formation: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until distinct, resistant colonies are visible (typically 2-3 weeks).
-
Isolation of Clones: Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.
-
Expansion and Screening: Expand each clone and screen for the inducible expression of the gene of interest as described in Protocol 2. Select the clone with the lowest basal expression and the highest induced expression for further experiments.
-
Cell Banking: Cryopreserve the selected stable cell line in multiple vials to create a master and working cell bank.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low induction | Suboptimal inducer concentration | Perform a dose-response experiment (Protocol 2). |
| Inefficient transfection | Optimize transfection efficiency for your cell line. | |
| Incorrect plasmid ratio | Experiment with different ratios of receptor and inducible plasmids. | |
| Cell line is not responsive | Use a cell line known to work well with this system (e.g., HEK293, CHO). | |
| High basal expression (leakiness) | Promoter in the inducible plasmid is not tightly regulated | Use a system with a very low basal activity promoter. |
| Inducer present in the serum | Use tetracycline-free FBS, as some lots may contain interfering substances. | |
| Cell toxicity upon induction | The expressed protein is toxic to the cells | Use a lower concentration of the inducer or a shorter induction time. |
| Inducer itself is toxic at high concentrations | Ensure the working concentration is below the cytotoxic level determined in the dose-response assay. |
Conclusion
This compound holds promise as an effective inducer for ecdysone-inducible gene expression systems in cell culture. While its specific activity profile requires empirical determination, the protocols provided in this document offer a comprehensive guide for its preparation, optimization, and application in both transient and stable expression studies. The high degree of control afforded by the ecdysone-inducible system, coupled with the non-toxic nature of ecdysteroids in mammalian cells, makes it an invaluable tool for a wide range of research and drug development applications.
References
- 1. Synthesis and biological activities of turkesterone 11alpha-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20-Hydroxyecdysone | Ecdysone receptor agonist | Hello Bio [hellobio.com]
Application Note & Protocol: A Sensitive and Robust LC-MS/MS Method for the Quantification of 3-O-Acetyl-20-hydroxyecdysone in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-hydroxyecdysone (20E) is a major ecdysteroid hormone in insects, playing a crucial role in molting and metamorphosis.[1][2] It is also found in various plants as a phytoecdysteroid, where it is believed to provide defense against insect herbivores.[1] In recent years, 20E and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential anabolic, anti-diabetic, and neuroprotective effects in mammals, without the androgenic side effects of traditional anabolic steroids. 3-O-Acetyl-20-hydroxyecdysone is a synthetic or metabolic derivative of 20E. The acetylation at the C-3 position can alter its polarity, bioavailability, and metabolic fate. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, metabolism research, and the development of new therapeutic agents.
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in biological samples such as plasma and urine. The protocol provides a solid foundation for method development and validation.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are first subjected to a solid-phase extraction (SPE) clean-up to remove interfering matrix components. The extracted analyte is then separated from other compounds on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion of the analyte is selectively fragmented, and a specific product ion is monitored, ensuring high specificity and reducing background noise.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
20-hydroxyecdysone (as a potential internal standard or reference compound)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Biological matrix (e.g., human plasma, rat urine)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock solution with methanol/water (1:1, v/v) to create concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working stock solutions into the blank biological matrix to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QCs at low, medium, and high concentrations.
3. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: Thaw biological samples (e.g., 200 µL of plasma) and vortex. Add 600 µL of water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions and require optimization.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
Table 3: Proposed MRM Transitions for Quantification and Confirmation
Note: These are predicted transitions and require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 523.3 | 463.3 | 200 | 15 | Quantifier |
| This compound | 523.3 | 445.3 | 200 | 20 | Qualifier |
| 20-hydroxyecdysone (Internal Standard) | 481.3 | 445.4 | 200 | 10 | Quantifier |
Data Presentation and Method Performance (Template)
The proposed method should be validated according to regulatory guidelines. The following tables serve as a template for presenting the validation data.
Table 4: Calibration Curve Parameters (Template)
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| This compound | 0.1 - 100 | y = mx + c | >0.99 |
Table 5: Precision and Accuracy (Template)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | <20 | 80-120 | <20 | 80-120 |
| Low | 0.3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 15 | <15 | 85-115 | <15 | 85-115 |
| High | 80 | <15 | 85-115 | <15 | 85-115 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI mode.
This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of this compound in biological matrices. The outlined sample preparation, chromatography, and mass spectrometry parameters offer a robust starting point for researchers. The high sensitivity and specificity of this method will be invaluable for detailed pharmacokinetic and metabolic studies, ultimately aiding in the research and development of ecdysteroid-based therapeutics. Method validation is a critical next step to ensure its suitability for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 3-O-Acetyl-20-hydroxyecdysone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-O-Acetyl-20-hydroxyecdysone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a derivative of 20-hydroxyecdysone (B1671079), a naturally occurring ecdysteroid found in plants and insects.[1][2] Like many steroid-based compounds, it possesses a lipophilic nature, leading to poor solubility in water. This limited aqueous solubility can be a significant hurdle in various experimental settings, including in vitro bioassays and the development of formulations for in vivo studies, potentially impacting bioavailability and therapeutic efficacy.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The main strategies to enhance the aqueous solubility of poorly soluble compounds like this compound include:
-
Co-solvency: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.
-
Nanoformulation: Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution rate.
Q3: How does the solubility of this compound compare to its parent compound, 20-hydroxyecdysone?
A3: The acetylation of a hydroxyl group in 20-hydroxyecdysone to form this compound can alter its polarity. Generally, acetylation makes the molecule more lipophilic, which may slightly decrease its intrinsic aqueous solubility compared to the more polar parent compound, 20-hydroxyecdysone. However, this modification can sometimes improve its permeability across biological membranes.
Q4: Are there any safety concerns with the excipients used to improve solubility?
A4: The excipients discussed, such as common co-solvents (e.g., DMSO, ethanol, PEG 300) and cyclodextrins, are generally considered safe for research applications when used within appropriate concentration limits. However, for in vivo studies, it is crucial to consider the potential toxicity of any excipient and to consult relevant toxicological literature and regulatory guidelines. For instance, the concentration of organic solvents should be kept to a minimum to avoid physiological effects.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Problem: After preparing a stock solution in an organic solvent and diluting it into an aqueous buffer, a precipitate forms immediately or over a short period.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The concentration of the compound in the final aqueous solution exceeds its solubility limit. |
| Solution: Decrease the final concentration of this compound in the aqueous buffer. | |
| Insufficient Organic Co-solvent | The percentage of the organic co-solvent in the final aqueous solution is too low to maintain solubility. |
| Solution: Increase the percentage of the organic co-solvent in the final mixture, keeping in mind the tolerance of the experimental system to the solvent. | |
| Temperature Effects | The compound may be less soluble at lower temperatures. |
| Solution: Gently warm the solution. However, be cautious as prolonged heating can degrade the compound. | |
| pH of the Aqueous Buffer | The pH of the buffer may influence the solubility of the compound. |
| Solution: While ecdysteroids are generally stable across a range of pH, significant deviations to highly acidic or alkaline conditions should be avoided. Test the solubility in buffers with slightly different pH values if your experimental design allows. |
Issue 2: Difficulty in Forming a Clear Solution with Cyclodextrins
Problem: When attempting to prepare an inclusion complex with cyclodextrins, the resulting solution is cloudy or contains visible particles.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometric Ratio | The molar ratio of this compound to cyclodextrin is not optimal for complexation. |
| Solution: Perform a phase solubility study to determine the optimal molar ratio for complexation. A 1:1 molar ratio is often a good starting point for ecdysteroids.[3] | |
| Inefficient Complexation Method | The method used for preparing the inclusion complex is not effective. |
| Solution: Try alternative preparation methods such as co-precipitation, kneading, or freeze-drying, as these can yield more efficient complexation.[4][5] | |
| Insufficient Mixing/Sonication | The components have not been adequately mixed to facilitate the formation of the inclusion complex. |
| Solution: Increase the stirring time or use a sonicator to provide additional energy for complex formation. | |
| Low Quality of Cyclodextrin | The cyclodextrin used may contain impurities that interfere with complexation. |
| Solution: Use high-purity, pharmaceutical-grade cyclodextrins. |
Quantitative Data Summary
The following tables summarize the solubility data for 20-hydroxyecdysone and its derivatives, which can serve as a reference for this compound.
Table 1: Solubility of 20-hydroxyecdysone (20E) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 0.084 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [1][7] |
| Ethanol | ~25 mg/mL | [1][7] |
| DMSO | ~30 mg/mL | [1][7] |
| Methanol | 20 - 49 mg/mL | [8] |
Table 2: Enhanced Aqueous Solubility of Ecdysteroids using Different Methods
| Compound | Method | Achieved Concentration/Solubility Increase | Reference |
| 20-hydroxyecdysone | β-cyclodextrin complex | 100-fold increase | [9] |
| 20-hydroxyecdysone | β-cyclodextrin complex (1:1) | 8.87 mg/mL | [6] |
| 20-hydroxyecdysone | β-cyclodextrin complex (1:2) | 9.31 mg/mL | [6] |
| 2-O-Acetyl-20-hydroxyecdysone | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 2-O-Acetyl-20-hydroxyecdysone | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from methods used for other poorly soluble ecdysteroids.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Polyethylene glycol 300 (PEG 300)
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution in DMSO: Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to aid dissolution.
-
Add PEG 300: In a separate tube, add the required volume of the DMSO stock solution to PEG 300. For a final solution with 10% DMSO and 40% PEG300, you would add 100 µL of the 25 mg/mL stock to 400 µL of PEG 300 for a 1 mL final volume. Vortex thoroughly.
-
Add Tween-80: To the DMSO/PEG 300 mixture, add Tween-80. For a final concentration of 5% Tween-80, add 50 µL. Vortex until the solution is homogeneous.
-
Add Aqueous Solution: Slowly add the saline or PBS to the mixture while vortexing to reach the final volume. For a 1 mL final volume, add 450 µL.
-
Final Inspection: The final solution should be clear. If any precipitation occurs, gentle warming and further vortexing may be required.
Protocol 2: Preparation of this compound Inclusion Complex with β-Cyclodextrin
This protocol is based on the co-precipitation method, which is effective for forming inclusion complexes.[5][10]
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin for higher solubility)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolve Components: Dissolve this compound and β-cyclodextrin in an equimolar ratio in a mixture of acetone and water (e.g., 3:1 v/v).[5]
-
Mix Solutions: Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.
-
Stir: Continue stirring the mixture for several hours (e.g., 6 hours) at room temperature to allow for complex formation.[5]
-
Solvent Evaporation: Remove the organic solvent (acetone) using a rotary evaporator at a controlled temperature (e.g., 45°C).[5]
-
Drying: The resulting aqueous suspension can be lyophilized (freeze-dried) to obtain a solid powder of the inclusion complex.
-
Reconstitution: The powdered inclusion complex can then be dissolved in the desired aqueous buffer for your experiment.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be adapted for the quantification of this compound, based on methods for 20-hydroxyecdysone.[11][12][13][14]
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12][13]
-
Gradient: A linear gradient can be optimized, for example, starting with a lower percentage of Mobile Phase B and increasing it over the run time.
-
Injection Volume: 1-10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration that falls within the range of the standard curve.
-
Injection and Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation from the standard curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Ecdysteroid signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PI3K/AKT pathway regulates phosphorylation of steroid receptors, hormone independence and tumor differentiation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of PI3K/Akt signaling in PTTH-stimulated ecdysteroidogenesis by prothoracic glands of the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. protocols.io [protocols.io]
- 12. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
stability of 3-O-Acetyl-20-hydroxyecdysone in different solvents
This technical support center provides guidance on the stability of 3-O-Acetyl-20-hydroxyecdysone in various solvents, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.
Stability of this compound in Different Solvents
Summary of Solvent Recommendations and Inferred Stability
The following table summarizes the recommended solvents for dissolving this compound and provides an inferred stability profile based on available data for similar compounds.
| Solvent | Type | Solubility (approx. for 20-hydroxyecdysone) | Inferred Stability of this compound | Recommendations for Storage |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[1] | Good . The aprotic nature of DMSO minimizes the risk of solvolysis of the acetyl group. | Short-term (days to weeks) at 2-8°C. Long-term (months to years) at -20°C or -80°C.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL[1] | Good . Similar to DMSO, DMF is aprotic and a good solvent for ecdysteroids. | Short-term at 2-8°C. Long-term at -20°C or -80°C. |
| Ethanol (B145695) | Polar Protic | ~25 mg/mL[1] | Moderate . As a protic solvent, ethanol can participate in transesterification, though this is generally slow at neutral pH and low temperatures. | Prepare fresh solutions. For short-term storage (days), keep at -20°C. |
| Methanol | Polar Protic | Soluble | Moderate to Poor . Methanol is more reactive than ethanol and may lead to faster transesterification. | Not recommended for long-term storage of solutions. Prepare fresh for immediate use. |
| Acetonitrile (B52724) | Polar Aprotic | Soluble | Good . Being aprotic, it is not expected to hydrolyze the ester group. | Suitable for analytical purposes (e.g., HPLC mobile phase). For storage, prefer DMSO or DMF. |
| Aqueous Buffers (e.g., PBS) | Polar Protic | ~10 mg/mL (for 20-hydroxyecdysone (B1671079) in PBS, pH 7.2)[1] | Poor to Moderate . Stability is highly dependent on pH and temperature. Hydrolysis of the acetyl group is expected. Aqueous solutions of 20-hydroxyecdysone are not recommended for storage for more than one day.[1] | Prepare fresh and use immediately. Avoid basic pH to minimize hydrolysis. |
Note: The solid crystalline form of 20-hydroxyecdysone is stable for at least four years when stored at -20°C.[1] It is reasonable to expect similar long-term stability for solid this compound under the same conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound and the formation of its primary degradant, 20-hydroxyecdysone, over time under specific storage conditions.
Materials:
-
This compound
-
20-hydroxyecdysone (as a reference standard)
-
HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the test solvent (e.g., PBS pH 7.4, ethanol) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare several aliquots in separate vials for each time point and storage condition (e.g., room temperature, 4°C, -20°C).
-
-
Preparation of Standard Solutions:
-
Prepare standard solutions of this compound and 20-hydroxyecdysone at known concentrations in the mobile phase or a compatible solvent. These will be used for peak identification and quantification.
-
-
HPLC Analysis (Time Zero):
-
Immediately after preparation, inject an aliquot of the stability sample and the standard solutions into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 245 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Record the peak areas for this compound and any degradation products (e.g., 20-hydroxyecdysone).
-
-
Incubation and Subsequent Analyses:
-
Store the prepared stability samples under the desired conditions.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze it by HPLC as described above.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Quantify the formation of 20-hydroxyecdysone over time.
-
Troubleshooting Guide & FAQs
Q1: My this compound solution has turned cloudy. What should I do?
A1: Cloudiness or precipitation may occur if the compound's solubility limit is exceeded, especially when diluting a stock solution in an organic solvent with an aqueous buffer. To resolve this:
-
Try gently warming the solution.
-
Use a higher percentage of the organic solvent in your final solution if your experimental design allows.
-
Prepare a more dilute solution.
Q2: I see a new peak in my HPLC chromatogram when analyzing my sample. What could it be?
A2: A new peak likely represents a degradation product. For this compound, the most probable degradation product is 20-hydroxyecdysone due to the hydrolysis of the acetyl group.
-
To confirm, run a standard of 20-hydroxyecdysone and compare the retention times.
-
LC-MS analysis can be used to identify the mass of the new peak and confirm its identity.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation:
-
Prepare fresh solutions whenever possible.
-
If using aqueous solutions, work quickly and keep them on ice.
-
Avoid high temperatures and exposure to strong acids or bases.
-
For storage, use aprotic solvents like DMSO or DMF and store at -20°C or below.[2]
Q4: Can I store solutions of this compound in the refrigerator (4°C)?
A4: For short-term storage (a few days), 4°C is generally acceptable for solutions in aprotic solvents like DMSO. However, for longer-term stability, -20°C or -80°C is recommended. Aqueous solutions should not be stored for extended periods, even at 4°C.[1]
Q5: What is the expected main degradation pathway for this compound?
A5: The primary degradation pathway is likely the hydrolysis of the 3-O-acetyl ester bond to form 20-hydroxyecdysone. This reaction can be catalyzed by acids or bases. Under strongly alkaline conditions, further degradation of the 20-hydroxyecdysone backbone through autooxidation may occur.[3]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible degradation pathway of this compound.
References
preventing deacetylation of 3-O-Acetyl-20-hydroxyecdysone in cell culture
Welcome to the technical support center for 3-O-Acetyl-20-hydroxyecdysone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the deacetylation of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its deacetylation important?
This compound is a synthetic derivative of 20-hydroxyecdysone (B1671079), a naturally occurring insect molting hormone. The addition of the 3-O-acetyl group can modify its chemical properties, such as lipophilicity, which may enhance its cell permeability and pharmacokinetic profile. Deacetylation in cell culture, which converts it back to 20-hydroxyecdysone, can lead to inconsistent experimental results, altered biological activity, and difficulties in interpreting dose-response relationships. Maintaining the acetylated form is crucial for studying the specific effects of this modified compound.
Q2: What causes the deacetylation of this compound in cell culture?
The primary cause of deacetylation in cell culture is the activity of extracellular and intracellular esterases. Cell culture media, particularly when supplemented with serum, contains various esterases that can hydrolyze the acetyl group from the molecule.[1] Cells themselves also produce and secrete esterases, contributing to the degradation of the compound.[2]
Q3: How can I detect and quantify the deacetylation of this compound?
The most reliable method for monitoring the stability of this compound and quantifying its deacetylated metabolite (20-hydroxyecdysone) is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient elution of methanol (B129727) or acetonitrile (B52724) and water is commonly used for the separation and quantification of ecdysteroids.
Troubleshooting Guide
Issue 1: Rapid loss of this compound activity in my cell culture assay.
Possible Cause: Deacetylation of the compound by esterases present in the cell culture medium or secreted by the cells.
Solutions:
-
Use Serum-Free Medium: If your cell line can be maintained in serum-free conditions, this is the most effective way to reduce exogenous esterase activity.
-
Heat-Inactivate Serum: Heating serum at 56°C for 30 minutes can denature and reduce the activity of many enzymes, including some esterases. However, this may not inactivate all esterase activity and could affect other serum components.
-
Incorporate Esterase Inhibitors: Add a broad-spectrum esterase inhibitor to your cell culture medium.
Experimental Protocols
Protocol 1: Inhibition of Esterase Activity in Cell Culture
This protocol provides a general guideline for using esterase inhibitors to prevent the deacetylation of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (with or without serum)
-
This compound
-
Esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride (B91410) (PMSF), Sodium fluoride (NaF), or a commercially available esterase inhibitor cocktail)
-
Vehicle for dissolving the inhibitor (e.g., DMSO, ethanol)
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Cell Seeding: Seed your cells at the desired density in a tissue culture plate or flask and allow them to adhere and grow according to your standard protocol.
-
Inhibitor Preparation: Prepare a stock solution of the chosen esterase inhibitor in the appropriate vehicle. The final concentration of the vehicle in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Inhibitor Addition:
-
Pre-incubation (Recommended): Before adding this compound, replace the existing medium with fresh medium containing the esterase inhibitor at its optimal working concentration. Incubate the cells for 1-2 hours to allow the inhibitor to take effect.
-
Co-incubation: Alternatively, add the esterase inhibitor and this compound to the culture medium simultaneously.
-
-
Compound Addition: Add this compound to the culture medium at the desired final concentration.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: At the end of the incubation period, collect the cell lysate and/or the culture supernatant for analysis of this compound stability and biological activity.
Table 1: Common Esterase Inhibitors for Cell Culture
| Inhibitor | Target Esterases | Typical Working Concentration | Notes |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine proteases and some esterases (e.g., carboxylesterases) | 0.1 - 1 mM | Has a short half-life in aqueous solutions. Freshly prepare and add to the medium immediately before use. |
| Sodium fluoride (NaF) | A broad range of esterases | 1 - 10 mM | Can have other cellular effects, so appropriate controls are essential. |
| Esterase Inhibitor Cocktails | A proprietary mix of inhibitors targeting various esterases | Varies by manufacturer | Offers broad-spectrum inhibition. Follow the manufacturer's instructions for dilution and use. |
Protocol 2: HPLC Analysis of this compound Stability
This protocol outlines a method to quantify the amount of this compound and its deacetylated product, 20-hydroxyecdysone, in cell culture samples.
Materials:
-
Cell culture supernatant or cell lysate samples
-
This compound and 20-hydroxyecdysone standards
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for improved peak shape)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Supernatant: Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Cell Lysate: Lyse the cells using a suitable lysis buffer and centrifuge to pellet cellular debris.
-
Extraction (Optional): For complex samples, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of both this compound and 20-hydroxyecdysone of known concentrations in the cell culture medium or lysis buffer.
-
HPLC Analysis:
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compounds. An example gradient is provided in Table 2.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak areas for this compound and 20-hydroxyecdysone in both the standards and the samples.
-
Construct a standard curve by plotting peak area versus concentration for each compound.
-
Determine the concentration of each compound in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage of this compound remaining at different time points to assess its stability.
-
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 90 | 10 |
| 25 | 90 | 10 |
Visualizations
References
Technical Support Center: Optimizing 3-O-Acetyl-20-hydroxyecdysone for Gene Induction
Welcome to the technical support center for the optimization of 3-O-Acetyl-20-hydroxyecdysone in gene induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this ecdysteroid analog effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce gene expression?
A1: this compound is a steroid isolated from the roots of Cyanotis arachnoidea C.B.Clark.[1] It functions as an inducer in ecdysone-inducible gene expression systems. These systems are engineered in mammalian cells to control the expression of a target gene.[2][3][4] The system relies on a modified insect ecdysone (B1671078) receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), the mammalian homolog of ultraspiracle (USP).[5] In the absence of an ecdysteroid ligand, the EcR-RXR complex can bind to specific response elements (EcREs) in the promoter of the target gene and repress its transcription.[5] When this compound is introduced, it binds to the Ligand-Binding Domain (LBD) of the EcR, causing a conformational change. This change leads to the release of corepressors and the recruitment of coactivators, which then initiates the transcription of the target gene.[5]
Q2: What are the advantages of using an ecdysone-inducible system with an inducer like this compound?
A2: The ecdysone-inducible system offers several advantages over other inducible systems, such as those based on tetracycline.[2][4] Key benefits include:
-
Low Basal Expression: The system typically exhibits very low "leaky" expression of the target gene in the absence of the inducer.[3]
-
High Induction Levels: Upon addition of the ecdysteroid, the system can achieve a high level of gene expression, with induction levels reaching up to 1000-fold or even four orders of magnitude.[2][3]
-
No Known Pleiotropic Effects in Mammals: Ecdysteroids like 20-hydroxyecdysone (B1671079) and its analogs have no known significant physiological effects in mammals, as they do not bind to endogenous mammalian receptors.[2][4]
-
Rapid and Reversible Induction: The lipophilic nature of ecdysteroids allows for efficient penetration into cells and tissues, leading to rapid gene induction. The effect is also reversible upon withdrawal of the inducer.[3]
Q3: How does the activity of this compound likely compare to 20-hydroxyecdysone?
A3: While direct comparative studies on the bioactivity of this compound are limited, structure-activity relationship studies of ecdysteroids suggest that modifications to the steroid nucleus can impact activity. The hydroxyl groups at various positions are crucial for biological activity.[6] Acetylation at the 3-position may affect the compound's polarity and its ability to bind to the ecdysone receptor. It is possible that the acetyl group is removed by cellular esterases to yield the active compound, 20-hydroxyecdysone. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store a stock solution of this compound?
A4: Ecdysteroids are generally soluble in organic solvents like DMSO and ethanol.[7] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Gene Induction | Suboptimal Inducer Concentration: The concentration of this compound may be too low or too high (causing toxicity). | Perform a dose-response curve to determine the optimal concentration (e.g., ranging from 0.1 µM to 10 µM). |
| Inefficient Delivery of Inducer: The inducer may not be reaching the cells effectively. | Ensure proper mixing of the inducer in the cell culture medium. For in vivo studies, consider the route of administration and bioavailability.[2] | |
| Problem with the Cell Line: The stable cell line may have lost the expression of the ecdysone receptor or the reporter construct. | Verify the integrity of your cell line by checking the expression of the receptor components via Western blot or qPCR. Re-transfect and select new stable clones if necessary. | |
| Degradation of the Inducer: The this compound stock solution may have degraded. | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High Basal Expression (Leaky Expression) | Promoter Leakiness: The minimal promoter in the expression vector may have some basal activity. | This is an inherent characteristic of the promoter. If the leakiness is problematic, you may need to re-clone your gene of interest into a vector with a tighter promoter. |
| Cellular Stress: Certain cell culture conditions can lead to non-specific gene activation. | Ensure optimal cell culture conditions (e.g., proper CO2 levels, temperature, and media formulation). | |
| Cell Toxicity or Death after Induction | Inducer Toxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells. | Determine the maximum non-toxic concentration of the inducer and DMSO for your specific cell line. Keep the final DMSO concentration in the culture medium below 0.5%, and preferably at or below 0.1%. |
| Toxicity of the Induced Gene Product: The protein you are expressing may be toxic to the cells. | Use a lower concentration of the inducer to achieve a lower, non-toxic level of protein expression. Perform a time-course experiment to determine the optimal induction time before significant toxicity occurs. | |
| Variability in Induction Levels Between Experiments | Inconsistent Inducer Concentration: Inaccurate pipetting or dilution of the stock solution. | Prepare a fresh intermediate dilution of the inducer for each experiment from a well-mixed stock solution. Use calibrated pipettes. |
| Differences in Cell Culture Conditions: Variations in cell density, passage number, or media composition. | Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and seed them at the same density for each experiment. |
Data Presentation
Table 1: Recommended Concentration Ranges of Ecdysteroid Analogs for Gene Induction in Mammalian Cells
| Ecdysteroid Analog | Typical Working Concentration Range | Reference |
| Ponasterone A | 1 - 10 µM | [3] |
| Muristerone A | 0.1 - 5 µM | [8] |
| 20-Hydroxyecdysone | 1 - 10 µM | [9] |
| This compound | 0.1 - 10 µM (Empirically determined) | N/A |
Note: The optimal concentration for this compound should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for inducing maximal gene expression with minimal cytotoxicity.
-
Cell Seeding: Seed your stably transfected mammalian cell line in a 24-well plate at a density that will result in 70-80% confluency at the time of induction.
-
Preparation of Inducer Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inducer concentration.
-
-
Induction:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
-
Analysis of Gene Expression:
-
Harvest the cells and quantify the expression of your gene of interest using a suitable method (e.g., qRT-PCR for mRNA levels, Western blot for protein levels, or a reporter assay such as luciferase or β-galactosidase).
-
-
Assessment of Cytotoxicity:
-
In a parallel plate, assess cell viability using a standard method (e.g., MTT assay, Trypan blue exclusion) to determine any cytotoxic effects of the inducer at the tested concentrations.
-
-
Data Analysis: Plot the gene induction levels and cell viability against the concentration of this compound to determine the optimal concentration that provides maximal induction with minimal toxicity.
Visualizations
Caption: Ecdysone-Inducible Gene Expression Signaling Pathway.
Caption: Workflow for Optimizing Inducer Concentration.
Caption: Troubleshooting Logic for Ecdysone-Inducible Systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 4. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-O-Acetyl-20-hydroxyecdysone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-O-Acetyl-20-hydroxyecdysone, with a focus on addressing issues related to low yield.
Troubleshooting Guides
Problem 1: Low Overall Yield of Acetylated Products
Question: My reaction has a low conversion rate, and a significant amount of the starting material, 20-hydroxyecdysone (B1671079), remains unreacted. What are the possible causes and solutions?
Answer:
A low conversion rate in the acetylation of 20-hydroxyecdysone can stem from several factors related to reagents, reaction conditions, and the stability of the starting material.
| Potential Cause | Recommended Solution |
| Inactive Acetylating Agent | Use fresh, unopened acetic anhydride (B1165640) or acetyl chloride. Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. |
| Insufficient Catalyst | If using a catalyst such as DMAP (4-dimethylaminopyridine), ensure it is dry and used in the correct stoichiometric amount (typically 0.1-0.2 equivalents). |
| Suboptimal Reaction Temperature | Most acetylations of steroids are carried out at room temperature or slightly below (0°C to 25°C). If the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) can be attempted, but be mindful of potential side reactions. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration. |
| Inappropriate Solvent | Pyridine (B92270) is a common solvent and catalyst for this reaction. Ensure it is anhydrous. Other anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a non-nucleophilic base (e.g., triethylamine) can also be used. |
| Degradation of Starting Material | 20-hydroxyecdysone can be sensitive to harsh acidic or basic conditions. Ensure the reaction is performed under anhydrous and controlled pH conditions. |
Problem 2: Poor Selectivity - Formation of Multiple Acetylated Products
Question: My reaction produces a mixture of mono-, di-, and even tri-acetylated products, leading to a low yield of the desired this compound. How can I improve the selectivity?
Answer:
Achieving selective acetylation on a polyhydroxylated molecule like 20-hydroxyecdysone is a common challenge. The reactivity of the hydroxyl groups can vary, leading to a mixture of products. The secondary hydroxyl groups are generally more reactive than the tertiary ones.
| Potential Cause | Recommended Solution |
| Excess Acetylating Agent | Carefully control the stoichiometry of the acetylating agent. Use close to one equivalent of acetic anhydride or acetyl chloride to favor mono-acetylation. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-acetylation. |
| Reaction Conditions Too Harsh | High temperatures and long reaction times can lead to the acetylation of less reactive hydroxyl groups. Conduct the reaction at a lower temperature (e.g., 0°C) and monitor it closely to stop it once the desired product is maximized. |
| Lack of Protecting Groups | For highly selective synthesis, consider using protecting groups for the more reactive hydroxyls, followed by acetylation and deprotection. However, this adds steps to the synthesis. For a more direct approach, optimizing the reaction conditions is the first step. |
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate this compound from the unreacted starting material and other acetylated byproducts. What purification strategies are effective?
Answer:
The separation of closely related steroid isomers can be challenging due to their similar polarities. A multi-step purification approach is often necessary.
| Purification Step | Recommended Methodology |
| Initial Work-up | After the reaction is complete, quench the excess acetylating agent with water or a saturated solution of sodium bicarbonate. Extract the products into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate. |
| Column Chromatography (Normal Phase) | This is the most common method for separating steroid derivatives. Use silica (B1680970) gel as the stationary phase. A gradient elution with a solvent system such as dichloromethane/methanol (B129727) or ethyl acetate/hexane is often effective. Start with a less polar mixture to elute the less polar di- and tri-acetylated products, and gradually increase the polarity to elute the desired mono-acetylated product and finally the unreacted 20-hydroxyecdysone. |
| Column Chromatography (Reversed Phase) | Reversed-phase chromatography on C18-silica can also be used. A gradient of water and methanol or acetonitrile (B52724) is a typical mobile phase. |
| Preparative Thin Layer Chromatography (Prep-TLC) | For smaller scale reactions, preparative TLC can be a useful tool to isolate the desired product band. |
| Crystallization | If the purified product is a solid, crystallization from a suitable solvent system can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
A1: The following is a representative protocol. Note that optimization of stoichiometry, reaction time, and temperature may be necessary.
Experimental Protocol: Selective 3-O-Acetylation of 20-hydroxyecdysone
-
Preparation: Dry 20-hydroxyecdysone under vacuum. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve 20-hydroxyecdysone (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.0 - 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture in an ice bath and slowly add cold water to quench the excess acetic anhydride. Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
Q2: How can I confirm the identity and purity of the synthesized this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for characterization.
| Analytical Technique | Expected Observations |
| Thin Layer Chromatography (TLC) | The product should have a higher Rf value (be less polar) than the starting 20-hydroxyecdysone. |
| High-Performance Liquid Chromatography (HPLC) | A pure sample should show a single major peak. The retention time will differ from that of 20-hydroxyecdysone and other acetylated byproducts. |
| ¹H NMR Spectroscopy | The appearance of a new singlet around 2.0-2.1 ppm corresponding to the acetyl methyl protons. A downfield shift of the proton at the C-3 position is also expected. |
| ¹³C NMR Spectroscopy | The appearance of a new signal around 170 ppm for the carbonyl carbon of the acetyl group and a signal around 21 ppm for the acetyl methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the molecular weight of this compound (C₂₉H₄₆O₈, MW: 522.67 g/mol ). |
Q3: What are the likely side products in this reaction?
A3: The primary side products are other acetylated derivatives of 20-hydroxyecdysone, such as 2-O-Acetyl-20-hydroxyecdysone, 22-O-Acetyl-20-hydroxyecdysone, and various di- and tri-acetylated species. The formation of these byproducts is due to the presence of multiple hydroxyl groups with varying reactivities.
Q4: Can the acetyl group be unintentionally removed during work-up or purification?
A4: Yes, ester hydrolysis can occur under strong acidic or basic conditions. During the work-up, prolonged exposure to strong acid or base should be avoided. During chromatography, it is important to use neutral silica gel, as acidic or basic silica could potentially catalyze the hydrolysis of the ester.
Visualizing the Workflow and Logic
To better understand the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A logical flow diagram for troubleshooting low yield issues.
Caption: A conceptual diagram illustrating the relative reactivity of hydroxyl groups.
addressing off-target effects of 3-O-Acetyl-20-hydroxyecdysone in experiments
Welcome to the technical support center for 3-O-Acetyl-20-hydroxyecdysone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
In arthropods, the primary mechanism is the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This complex binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[1] this compound is an acetylated form of 20-hydroxyecdysone (B1671079), the active molting hormone in insects.[3]
In mammals, which lack the ecdysone receptor, the mechanism is less clear.[3] Some evidence suggests that the anabolic effects of the parent compound, 20-hydroxyecdysone, may be mediated through Estrogen Receptor beta (ERβ).[4] However, other studies using radioligand binding assays have shown no significant binding of 20-hydroxyecdysone to ERβ, ERα, or the androgen receptor at concentrations up to 100 µM.[5] There is also evidence to suggest that 20-hydroxyecdysone can activate the MAS receptor, a G protein-coupled receptor that is part of the renin-angiotensin system.[6][7][8][9][10]
Q2: What are the potential off-target effects of this compound in mammalian systems?
Given the data on its parent compound, 20-hydroxyecdysone, potential off-target effects could arise from interactions with:
-
Estrogen Receptor beta (ERβ): Although binding data is conflicting, the possibility of interaction, especially in specific cellular contexts, should be considered.[4][5]
-
MAS Receptor: Activation of this receptor could influence pathways related to the renin-angiotensin system.[6][7][8][9][10]
-
Other Unidentified Receptors: As a steroid-like molecule, it may have weak affinities for other nuclear receptors or cellular proteins.
Q3: How can I be sure the phenotype I observe is due to the intended target and not an off-target effect?
Confirming that an observed phenotype is due to the intended target requires a multi-faceted approach. Key strategies include:
-
Use of Multiple, Structurally Unrelated Compounds: If available, using other compounds that target the same primary receptor should elicit a similar phenotype.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the putative target protein should abolish or significantly reduce the effect of this compound.
-
Rescue Experiments: In a target-knockdown background, reintroducing the target protein (ideally a form resistant to the knockdown mechanism) should restore the compound's effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to the target protein within intact cells.
Q4: What are typical working concentrations for this compound?
Effective concentrations will vary depending on the experimental system (cell line, organism) and the specific endpoint being measured. It is crucial to perform a dose-response curve for each new system to determine the optimal concentration that elicits the desired effect while minimizing potential off-target-related toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number.2. Degradation of the compound stock solution.3. Inconsistent incubation times or cell densities. | 1. Maintain consistent cell culture practices.2. Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment.3. Standardize all experimental parameters. |
| High cytotoxicity observed, even at low concentrations. | 1. The compound may have off-target cytotoxic effects in your specific cell line.2. The observed phenotype is a result of general cellular stress rather than a specific pathway. | 1. Perform a thorough dose-response curve to identify a non-toxic working concentration.2. Use cellular stress and apoptosis markers to assess the health of the cells at your working concentration.3. Consider using an alternative compound with a similar primary mechanism if available. |
| The observed phenotype does not match published data for the parent compound (20-hydroxyecdysone). | 1. The 3-O-acetyl group may alter the compound's activity, potency, or off-target profile.2. Differences in experimental systems (e.g., cell lines) can lead to different phenotypic outcomes. | 1. Directly compare the effects of this compound and 20-hydroxyecdysone in your system.2. Validate the expression of the putative target receptor in your cell line. |
| Unsure if the compound is engaging the intended mammalian target (e.g., ERβ or MAS receptor). | The compound may not be binding to the hypothesized target in your cellular context, or it may be acting through an alternative pathway. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.2. Use siRNA to knock down the expression of the putative target and observe if the compound's effect is diminished.3. Use specific antagonists for the suspected off-target receptors to see if they block the effect. |
Data Presentation
Table 1: Reported Binding Affinities and Activities of 20-Hydroxyecdysone (Parent Compound)
| Target | Organism/System | Method | Finding | Reference |
| Ecdysone Receptor (EcR) | Insects | Various | Primary, high-affinity target | [1][11] |
| Estrogen Receptor β (ERβ) | Human (in silico) | Molecular Docking | Preferential binding over ERα and AR | [4] |
| Estrogen Receptors (ERα, ERβ), Androgen Receptor (AR) | Human (in vitro) | Radioligand Binding Assay | No significant binding up to 100 µM | [5] |
| MAS Receptor | Mouse (in vitro) | siRNA knockdown, pharmacological inhibitors | Activation leads to anabolic effects | [6][7][8][9][10] |
Note: Data for this compound is limited. The acetylation may alter binding affinities.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm the binding of this compound to a target protein in cells.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either the vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Quantification: Collect the supernatant and analyze the amount of soluble target protein by Western blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13][14][15][16]
siRNA-Mediated Knockdown to Validate Target Dependence
This protocol outlines the general steps for using siRNA to determine if the effect of this compound is dependent on a specific target protein.
-
siRNA Transfection: Seed cells in a multi-well plate. Transfect the cells with a validated siRNA targeting your protein of interest, a non-targeting (scrambled) control siRNA, and a positive control siRNA (e.g., targeting a housekeeping gene) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Compound Treatment: Treat the siRNA-transfected cells with this compound or a vehicle control.
-
Phenotypic Analysis: Assess the phenotypic endpoint of interest (e.g., gene expression, cell proliferation). A significant reduction or abolition of the compound's effect in cells treated with the target-specific siRNA compared to the non-targeting control suggests the phenotype is on-target.
Rescue Experiment
This experiment is a crucial follow-up to an siRNA knockdown to confirm specificity.
-
Establish Knockdown: Transfect cells with an siRNA targeting the 3' UTR of your gene of interest.
-
Transfect Rescue Construct: After 24 hours, co-transfect the cells with an expression vector encoding the full-length protein of interest (without the 3' UTR, making it resistant to the siRNA) and a second dose of the siRNA. A control group should be transfected with an empty vector.
-
Compound Treatment: After another 24-48 hours, treat the cells with this compound or a vehicle control.
-
Phenotypic Analysis: Measure the experimental endpoint. If the phenotype is restored in the cells re-expressing the target protein, it strongly indicates that the effect of the compound is mediated through that specific target.
Visualizations
Caption: Logical relationship between on-target and off-target effects.
Caption: Experimental workflow to differentiate on-target from off-target effects.
Caption: Hypothesized signaling pathways for this compound in mammals.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear localization and DNA binding of ecdysone receptor and ultraspiracle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 4. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. 20-Hydroxyecdysone activates the protective arm of the RAAS via the MAS receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. news-medical.net [news-medical.net]
- 17. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 18. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 20. scbt.com [scbt.com]
- 21. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
minimizing batch-to-batch variability of synthetic 3-O-Acetyl-20-hydroxyecdysone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 3-O-Acetyl-20-hydroxyecdysone.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing batch-to-batch variability in the synthesis of this compound?
A1: The primary factors contributing to variability include the purity of the starting material (20-hydroxyecdysone), the selectivity of the acetylation reaction, the consistency of reaction conditions (temperature, time, stoichiometry), and the effectiveness of the purification process. Inconsistent raw material quality can introduce impurities that may interfere with the reaction or be difficult to remove from the final product.
Q2: How can I ensure the selective acetylation of the 3-hydroxyl group over other hydroxyl groups in 20-hydroxyecdysone (B1671079)?
A2: Achieving selective 3-O-acetylation requires a strategy that differentiates the reactivity of the various hydroxyl groups. The secondary hydroxyls at C-2, C-3, and C-22 are generally more reactive than the tertiary hydroxyls at C-20 and C-25. To specifically target the C-3 position, a common strategy involves the use of protecting groups. For instance, the C-20 and C-22 diol can be protected as an acetonide, which sterically hinders the C-2 hydroxyl group, thereby favoring acetylation at the C-3 position.
Q3: What are the common impurities or byproducts I should be aware of during the synthesis?
A3: Common impurities include unreacted 20-hydroxyecdysone, di- or poly-acetylated products (e.g., 2,3-diacetyl or 3,22-diacetyl-20-hydroxyecdysone), and potential isomers formed during the reaction. The presence of these byproducts can significantly impact the purity and biological activity of the final compound.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and quantifying the purity of this compound.[1] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient purification. | 1. Monitor the reaction by HPLC to ensure it goes to completion. Extend reaction time if necessary. 2. Optimize the reaction temperature. Acetylation is typically carried out at low to ambient temperatures to control selectivity. 3. Ensure anhydrous conditions and use high-purity reagents to prevent side reactions. 4. Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss. |
| Presence of Di-acetylated or Poly-acetylated Byproducts | 1. Excess acetylating agent. 2. Prolonged reaction time. 3. Ineffective use of protecting groups. | 1. Use a stoichiometric amount or a slight excess of the acetylating agent. 2. Carefully monitor the reaction progress and quench it once the desired product is formed. 3. Ensure the complete formation of the protecting group (e.g., 20,22-acetonide) before proceeding with acetylation. |
| Unreacted 20-hydroxyecdysone in Final Product | 1. Insufficient acetylating agent. 2. Short reaction time. 3. Poor quality of acetylating agent. | 1. Ensure the correct stoichiometry of the acetylating agent. 2. Allow the reaction to proceed to completion as monitored by HPLC. 3. Use a fresh or properly stored acetylating agent. |
| Inconsistent Purity Between Batches | 1. Variability in the purity of starting 20-hydroxyecdysone. 2. Inconsistent reaction conditions (temperature, stirring, time). 3. Variations in the purification procedure. | 1. Implement stringent quality control for the starting material, including purity assessment by HPLC. 2. Standardize all reaction parameters and document them meticulously for each batch. 3. Standardize the purification protocol, including the stationary phase, solvent gradient, and fraction collection. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Protected Intermediate
This protocol involves the protection of the 20,22-diol, followed by acetylation of the 3-hydroxyl group, and subsequent deprotection.
Step 1: Protection of 20,22-diol
-
Dissolve 20-hydroxyecdysone in acetone.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the formation of the 20,22-acetonide is complete (monitor by TLC or HPLC).
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the 20,22-acetonide of 20-hydroxyecdysone by column chromatography.
Step 2: 3-O-Acetylation
-
Dissolve the purified 20,22-acetonide of 20-hydroxyecdysone in a suitable solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a non-nucleophilic base).
-
Cool the solution in an ice bath.
-
Add acetic anhydride (B1165640) dropwise with stirring.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, quench it by adding cold water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate under reduced pressure.
Step 3: Deprotection of the 20,22-acetonide
-
Dissolve the crude 3-O-acetyl-20,22-acetonide-20-hydroxyecdysone in a mixture of a protic solvent (e.g., methanol) and a weak acid (e.g., acetic acid in water).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).
-
Neutralize the reaction and remove the solvent under reduced pressure.
-
Extract the final product, this compound, and purify it using column chromatography.
Protocol 2: Quality Control and Analysis
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol is typically used.
-
Detection: UV detection at approximately 245 nm.
-
Purpose: To determine the purity of the starting material, monitor reaction progress, and assess the final product's purity.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI-MS) is commonly used.
-
Purpose: To confirm the molecular weight of the product and identify any byproducts.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1H NMR and 13C NMR.
-
Purpose: To confirm the structure of this compound, in particular, the position of the acetyl group by observing the downfield shift of the H-3 proton signal.
-
Visualizations
References
Technical Support Center: Purity Assessment of 3-O-Acetyl-20-hydroxyecdysone
Here is a technical support center guide for assessing the purity of 3-O-Acetyl-20-hydroxyecdysone samples.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for assessing the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of 20-hydroxyecdysone (B1671079) (also known as ecdysterone), a major phytoecdysteroid.[1] Phytoecdysteroids are naturally occurring steroid hormones found in certain plants that play a role in the plant's defense against insects.[2] The acetyl group at the 3-O-position modifies the polarity and properties of the parent compound, 20-hydroxyecdysone. This specific compound has been isolated from the roots of plants such as Cyanotis arachnoidea.[3]
Q2: Why is the accurate assessment of sample purity crucial?
Accurate purity assessment is critical for several reasons:
-
Drug Development: Regulatory agencies require stringent purity criteria for active pharmaceutical ingredients (APIs) to ensure safety and consistency.
-
Reproducibility: Knowing the precise purity of a sample is essential for reproducing experimental results across different laboratories.
Q3: What are the primary analytical methods for assessing the purity of this compound?
The primary methods for purity assessment are chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of ecdysteroids.[4][5] A reversed-phase HPLC method with UV detection is typically used.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. It is invaluable for confirming the identity of the main peak and identifying unknown impurities by their molecular weight.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the precise chemical structure of the compound, including the position of the acetyl group.[8][9] It can also detect impurities if they are present in sufficient quantities.
Q4: What are the potential impurities in a this compound sample?
Impurities can originate from the natural source or the synthesis/purification process. Ecdysteroids often occur in plants as a complex mixture.[4] Common impurities may include:
-
Related Ecdysteroids: 20-hydroxyecdysone (the unacetylated parent compound), ecdysone, polypodine B, and makisterone (B1173491) A.[10]
-
Positional Isomers: Isomers with the acetyl group at a different position (e.g., 2-O-Acetyl or 22-O-Acetyl).
-
Degradation Products: Formed during extraction, purification, or storage.
-
Residual Solvents and Reagents: Left over from the purification process.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reversed-phase HPLC method for quantifying the purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[11]
2. HPLC Instrumentation and Conditions: A typical HPLC system consists of a pump, autosampler, column oven, and a UV-Vis detector.[6]
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[6] |
| Mobile Phase A | HPLC-grade water with 0.5% acetic acid[6] |
| Mobile Phase B | Methanol:Acetonitrile (85:15, v/v)[6] |
| Gradient Elution | Start with a lower percentage of Mobile Phase B, gradually increasing to elute the compound. A typical gradient might run from 20% B to 80% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25 °C (use of a column oven is recommended for stable retention times)[5][12] |
| Detection Wavelength | 245 nm (due to the α,β-unsaturated ketone chromophore in the ecdysteroid B-ring)[6] |
| Injection Volume | 1-10 µL[6][11] |
3. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Identity Confirmation by LC-MS
This protocol is used to confirm the molecular weight of the main peak and identify impurities.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).
2. LC-MS Instrumentation and Conditions:
-
Use an HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
The HPLC conditions can be similar to those in Protocol 1, but formic acid (0.1%) is often preferred over acetic acid as a mobile phase modifier for better MS ionization.
-
Mass Spectrometer Settings:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Expected Ion: The molecular weight of 20-hydroxyecdysone is 480.6 g/mol .[1] For this compound (C29H46O8), the molecular weight is ~522.7 g/mol . Expect to see the protonated molecule [M+H]+ at m/z 523.3, or other adducts like [M+Na]+ at m/z 545.3.[13][14]
- Analysis Mode: Full scan to detect all ions, followed by tandem MS (MS/MS) on the main peak to obtain fragmentation data for structural confirmation.[7][15]
Protocol 3: Structural Confirmation by NMR Spectroscopy
This protocol is used to confirm the identity and structure of the compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., Methanol-d4 or Chloroform-d).
2. NMR Analysis:
-
Acquire 1H NMR and 13C NMR spectra.[9]
-
The 1H NMR spectrum should show characteristic signals for the steroid backbone, methyl groups, and a signal corresponding to the acetyl group protons (typically around 2.0-2.2 ppm).
-
The 13C NMR spectrum should confirm the presence of 29 carbon atoms, including the carbonyl and methyl carbons of the acetyl group.[9]
-
Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the location of the acetyl group at the C-3 position.[8][9]
Visualizations
References
- 1. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]
- 6. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
- 7. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of 3-O-Acetyl-20-hydroxyecdysone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 3-O-Acetyl-20-hydroxyecdysone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question 1: I am observing low yield of this compound after chromatographic purification. What are the potential causes and solutions?
Answer:
Low yield during large-scale purification can stem from several factors. The primary areas to investigate are sample preparation, chromatographic conditions, and potential degradation of the target molecule.
-
Inadequate Extraction: The initial extraction from the source material might be inefficient. Ensure the solvent system used for extraction is optimized for acetylated ecdysteroids, which are more hydrophobic than their hydroxylated counterparts.
-
Irreversible Adsorption on Stationary Phase: The acetylated compound might be strongly and irreversibly binding to the stationary phase. This is particularly a risk with silica (B1680970) gel.
-
Co-elution with Impurities: If the target molecule co-elutes with closely related impurities, fractions may be discarded to ensure high purity, leading to a lower overall yield.
-
Degradation: The 3-O-acetyl group may be susceptible to hydrolysis under non-neutral pH conditions or elevated temperatures during purification.
Troubleshooting Steps:
-
Optimize Extraction: Experiment with different solvent systems for the initial extraction. A gradient of increasing polarity, such as hexane-ethyl acetate (B1210297), may be effective.
-
Vary Stationary Phase: If using normal-phase chromatography (e.g., silica gel), consider switching to a reverse-phase C18 column, which can be more suitable for hydrophobic molecules.
-
Adjust Mobile Phase: For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. Adding a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution, but be mindful of potential hydrolysis.
-
Control Temperature and pH: Maintain a neutral pH and avoid excessive heat during all purification steps to minimize the risk of deacetylation.
-
Employ Multiple Chromatographic Techniques: A multi-step purification strategy is often necessary. Combining different chromatographic methods based on different separation principles (e.g., normal-phase followed by reverse-phase) can effectively separate complex mixtures.[1]
Question 2: My purified this compound shows the presence of 20-hydroxyecdysone (B1671079) as a major impurity. How can I prevent this?
Answer:
The presence of 20-hydroxyecdysone indicates hydrolysis of the 3-O-acetyl group. This is a common challenge when working with acetylated natural products.
Potential Causes of Hydrolysis:
-
pH Extremes: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.
-
Enzymatic Activity: If the starting material is a crude plant or microbial extract, endogenous esterases may be present and active.
Preventative Measures:
-
Maintain Neutral pH: Buffer your mobile phases and solutions to a neutral pH (around 7.0).
-
Low-Temperature Processing: Perform all purification steps, including solvent evaporation, at low temperatures.
-
Enzyme Deactivation: If enzymatic degradation is suspected, consider a heat treatment step of the initial extract (if the target compound is heat-stable for a short period) or the use of enzyme inhibitors.
-
Solvent Choice: Use aprotic solvents where possible to minimize the availability of water for hydrolysis.
Question 3: I'm struggling to achieve baseline separation of this compound from other closely related ecdysteroids. What chromatographic strategies can I employ?
Answer:
Achieving high-resolution separation of structurally similar ecdysteroids is a significant challenge. A combination of optimizing chromatographic parameters and employing different separation techniques is often required.
Strategies for Improved Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures of ecdysteroids.
-
Column Selection: Use a high-resolution column, such as a sub-2 µm particle size C18 column.
-
Gradient Optimization: A slow, shallow gradient of the mobile phase can enhance the separation of closely eluting peaks.
-
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption. It has been successfully used for the separation of ecdysteroids. A common solvent system for ecdysteroids in HSCCC is ethyl acetate–n-butanol–ethanol–water.[2][3]
-
Multi-Step Purification: A unified scheme for isolating ecdysteroids often involves a combination of different chromatographic methods.[1] This could include:
-
Low-pressure column chromatography on alumina (B75360) or silica for initial fractionation.
-
Preparative HPLC for fine purification.
-
Crystallization as a final polishing step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to assess the purity of this compound?
A1: The most common and reliable methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (detection wavelength typically around 245 nm for ecdysteroids) or a mass spectrometer (LC-MS) for definitive identification.
-
Thin-Layer Chromatography (TLC): A quick and cost-effective method for monitoring the progress of purification. Ecdysteroids can be visualized under UV light or by staining with specific reagents.
Q2: What are typical solvent systems for the purification of acetylated ecdysteroids?
A2: The choice of solvent system depends on the chromatographic technique:
-
Normal-Phase Chromatography (e.g., Silica Gel): A non-polar solvent with a polar modifier is used. Common systems include hexane/ethyl acetate and dichloromethane/methanol gradients.[4]
-
Reverse-Phase Chromatography (e.g., C18): A polar solvent with a less polar modifier is employed. Typical systems are water/methanol or water/acetonitrile gradients.
-
High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system is required. For ecdysteroids, a mixture like ethyl acetate–n-butanol–ethanol–water has proven effective.[2][3]
Q3: How does the acetylation at the 3-O position affect the chromatographic behavior compared to 20-hydroxyecdysone?
A3: The addition of an acetyl group increases the hydrophobicity of the molecule. This will lead to:
-
Longer retention times in reverse-phase HPLC.
-
Shorter retention times (i.e., faster elution) in normal-phase HPLC.
This difference in polarity is the basis for their chromatographic separation.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Ecdysteroid Purification
| Technique | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| Low-Pressure Column Chromatography | Alumina, Silica Gel | Gradient of non-polar to polar solvents | Low cost, suitable for initial large-scale fractionation | Lower resolution, potential for irreversible adsorption |
| High-Performance Liquid Chromatography (HPLC) | C18, Silica Gel | Gradient of polar to non-polar solvents (RP) or vice-versa (NP) | High resolution, reproducible | Higher cost, limited sample loading on analytical columns |
| High-Speed Counter-Current Chromatography (HSCCC) | None (Liquid-Liquid) | Two-phase solvent system | No solid support (no irreversible adsorption), high sample loading | Specialized equipment required |
Experimental Protocols
Protocol 1: General Workflow for Large-Scale Purification of this compound
This protocol outlines a general multi-step approach for the purification of this compound from a crude extract.
-
Initial Extraction:
-
The biomass is extracted with a suitable solvent such as methanol or ethanol.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove highly lipophilic and polar impurities.
-
The ecdysteroid-containing fraction is collected.
-
-
Low-Pressure Column Chromatography:
-
The enriched extract is subjected to column chromatography on silica gel or alumina.
-
A gradient elution, for example, with a hexane-ethyl acetate solvent system, is used to separate the components based on polarity.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
The partially purified fractions are pooled and further purified by preparative reverse-phase HPLC on a C18 column.
-
A water/acetonitrile or water/methanol gradient is typically used as the mobile phase.
-
The peak corresponding to this compound is collected.
-
-
Crystallization:
-
The highly purified fraction from HPLC is concentrated, and the target compound is crystallized from a suitable solvent system to achieve the final desired purity.
-
Mandatory Visualization
Caption: A generalized workflow for the multi-step purification of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
Validation & Comparative
Anabolic Effects of 3-O-Acetyl-20-hydroxyecdysone: A Comparative Analysis Based on its Parent Compound
A notable scarcity of direct experimental data exists for the anabolic effects of 3-O-Acetyl-20-hydroxyecdysone. The majority of available research focuses on its parent compound, 20-hydroxyecdysone (B1671079) (also known as ecdysterone). This guide, therefore, provides a comparative analysis of the anabolic effects of 20-hydroxyecdysone as a proxy, with the explicit understanding that the acetylation at the 3-O position may influence its pharmacokinetic and pharmacodynamic properties. The data presented herein is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating its potential anabolic activity.
Comparative Analysis of Anabolic Potency
20-hydroxyecdysone has been investigated for its anabolic properties, often showing favorable comparisons to conventional anabolic-androgenic steroids (AAS) and other anabolic agents, but without the associated androgenic side effects.
In Vitro Data Summary
The anabolic potential of 20-hydroxyecdysone has been demonstrated in murine C2C12 myotubes, a common in vitro model for studying muscle cell hypertrophy.
| Compound | Concentration | Model | Key Finding |
| 20-hydroxyecdysone | 1 µM | C2C12 myotubes | Significant increase in myotube diameter, comparable to Dihydrotestosterone (DHT) and Insulin-like Growth Factor 1 (IGF-1)[1] |
| Dihydrotestosterone (DHT) | 1 µM | C2C12 myotubes | Significant increase in myotube diameter[1] |
| Insulin-like Growth Factor 1 (IGF-1) | 1.3 nM | C2C12 myotubes | Significant increase in myotube diameter[1] |
| Metandienone (Dianabol) | Not specified in direct comparison | C2C12 myotubes | Inferred anabolic activity in similar models[1] |
In Vivo Data Summary
Animal studies have further substantiated the anabolic effects of 20-hydroxyecdysone, demonstrating increases in muscle mass and fiber size.
| Compound | Dosage | Animal Model | Key Finding |
| 20-hydroxyecdysone | 5 mg/kg body weight | Rat | Stronger hypertrophic effect on soleus muscle fiber size compared to metandienone, estradienedione, and SARM S1 at the same dose[1] |
| Metandienone (Dianabol) | 5 mg/kg body weight | Rat | Increase in soleus muscle fiber size, but less than 20-hydroxyecdysone[1] |
| Estradienedione (Trenbolox) | 5 mg/kg body weight | Rat | Increase in soleus muscle fiber size, but less than 20-hydroxyecdysone[1] |
| SARM S1 | 5 mg/kg body weight | Rat | Increase in soleus muscle fiber size, but less than 20-hydroxyecdysone[1] |
Signaling Pathways and Experimental Workflows
The anabolic effects of 20-hydroxyecdysone are believed to be mediated through pathways distinct from the classical androgen receptor activation associated with AAS.
Proposed Anabolic Signaling Pathway of 20-hydroxyecdysone
The primary mechanism of action is thought to involve the activation of estrogen receptor beta (ERβ), leading to downstream signaling cascades that promote muscle protein synthesis. An alternative or complementary pathway involving a G-protein coupled receptor has also been suggested.
Caption: Proposed signaling pathway for the anabolic effects of 20-hydroxyecdysone.
Experimental Workflow for In Vitro Validation
The following workflow outlines a typical experiment to assess the anabolic effects of a compound on muscle cells in culture.
Caption: Workflow for in vitro assessment of anabolic effects in C2C12 myotubes.
Detailed Experimental Protocols
In Vitro Hypertrophy Assay in C2C12 Myotubes
This protocol is designed to assess the direct hypertrophic effects of a test compound on skeletal muscle cells.
1. Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 1.5 g/L sodium bicarbonate, 100 mM sodium pyruvate, and 100 units/mL penicillin/streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when the cells reach confluence.[2]
2. Treatment:
-
After differentiation, myotubes are treated with the test compound (e.g., this compound at various concentrations), a positive control (e.g., 1 µM DHT or 10 ng/mL IGF-1), and a vehicle control (e.g., DMSO).[2]
-
The cells are incubated for 48 hours.[2]
3. Analysis of Myotube Diameter:
-
Following treatment, cells are fixed with glutaraldehyde.[2]
-
Myotube diameter is determined using glutaraldehyde-induced autofluorescence and morphometric analysis with appropriate imaging software.[2]
In Vivo Anabolic Activity Assessment in Rodents
This protocol outlines a general procedure for evaluating the anabolic effects of a compound in an animal model.
1. Animal Model and Treatment:
-
Male Wistar rats are typically used.
-
Animals are administered the test compound (e.g., 5 mg/kg body weight of this compound), a positive control (e.g., 5 mg/kg body weight of metandienone), or a vehicle control daily for a specified period (e.g., 21 days). Administration can be via oral gavage or subcutaneous injection.[1]
2. Tissue Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and specific muscles (e.g., soleus muscle) are dissected and weighed.
-
Muscle tissue is then prepared for histological analysis to determine muscle fiber cross-sectional area.
3. Data Analysis:
-
The mean muscle fiber size of the treated groups is compared to the control group to determine the anabolic effect.
Conclusion
While direct evidence for the anabolic effects of this compound is currently lacking in the scientific literature, the extensive research on its parent compound, 20-hydroxyecdysone, suggests a strong potential for anabolic activity. The data on 20-hydroxyecdysone indicates a potent anabolic agent, in some cases surpassing the effects of established anabolic steroids and SARMs in preclinical models, and importantly, appears to act through non-androgenic pathways. Future research should focus on directly evaluating this compound to determine if the acetyl group modifies its potency, bioavailability, or mechanism of action. Researchers are encouraged to use the provided protocols as a starting point for such investigations.
References
Unveiling the Potency: A Comparative Analysis of Ecdysteroid Receptor Binding Affinity
For researchers, scientists, and drug development professionals, understanding the intricate dance between ecdysteroids and their receptors is paramount for advancing fields from insect pest management to novel therapeutic development. This guide provides an objective comparison of the receptor binding affinities of various ecdysteroids, supported by experimental data, detailed methodologies, and visual representations of the key biological processes.
Ecdysteroids, a class of steroid hormones, play a crucial role in the developmental processes of arthropods, most notably molting and metamorphosis. Their biological effects are mediated through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that, upon binding to an ecdysteroid, forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to specific DNA sequences, known as ecdysone response elements (EcREs), to regulate the transcription of target genes. The affinity with which different ecdysteroids bind to the EcR directly influences their biological potency. This guide delves into a comparative analysis of these binding affinities, providing a valuable resource for researchers in the field.
Comparative Binding Affinity of Ecdysteroids
The binding affinity of various ecdysteroids to the Drosophila melanogaster ecdysone receptor has been a subject of extensive research. The half-maximal effective concentration (EC50), a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum, is a commonly used metric to quantify and compare the potency of different ecdysteroids. A lower EC50 value indicates a higher binding affinity and greater biological activity.
The following table summarizes the EC50 values for a selection of ecdysteroids as determined by the Drosophila melanogaster BII cell bioassay, a sensitive and established method for assessing ecdysteroid activity.[1]
| Ecdysteroid | EC50 (nM) |
| Ponasterone A | 5 |
| Muristerone A | 10 |
| 20-Hydroxyecdysone | 27 |
| Dacryhainansterone | 25 |
| Ajugasterone C | 150 |
| Turkesterone | 200 |
Data sourced from a study utilizing the Drosophila melanogaster BII cell bioassay.[1]
In addition to EC50 values, the dissociation constant (Kd) provides a direct measure of the binding affinity between a ligand and its receptor. A lower Kd value signifies a stronger binding affinity. For instance, studies using in vitro-translated receptor proteins from the diamondback moth, Plutella xylostella, have shown that the binding affinity of ponasterone A is significantly enhanced in the presence of PxUSP, with a Kd of 3.0±1.7 nM for the PxEcRB/PxUSP complex.
Ecdysteroid Signaling Pathway
The biological effects of ecdysteroids are orchestrated through a well-defined signaling cascade. Upon entering the target cell, an ecdysteroid binds to the ligand-binding domain of the EcR. This binding event induces a conformational change in the EcR, facilitating its heterodimerization with USP. The resulting EcR/USP complex translocates to the nucleus and binds to EcREs in the promoter regions of target genes, thereby initiating or repressing gene transcription. This intricate process governs the physiological and developmental transitions in insects.[2][3]
Caption: Overview of the ecdysteroid signaling pathway.
Experimental Protocols
The determination of ecdysteroid receptor binding affinity relies on robust and reproducible experimental methodologies. Two commonly employed techniques are the Drosophila melanogaster BII cell bioassay and the competitive radioligand binding assay.
Drosophila melanogaster BII Cell Bioassay
This bioassay is a cell-based method that measures the biological activity of ecdysteroids. The BII cell line, derived from Drosophila melanogaster embryonic cells, is responsive to ecdysteroids and exhibits a quantifiable response, such as cell aggregation or changes in enzyme activity, upon exposure to these hormones.[4][5]
Detailed Methodology:
-
Cell Culture: Drosophila melanogaster BII cells are cultured in a suitable medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum and antibiotics at a constant temperature (typically 25°C).
-
Assay Setup: Cells are seeded into 96-well microplates at a specific density and allowed to attach.
-
Ecdysteroid Treatment: A range of concentrations of the test ecdysteroid, along with a positive control (e.g., 20-hydroxyecdysone), are added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for the cellular response to occur.
-
Quantification of Response: The cellular response is quantified using a suitable method. This can involve microscopic observation and scoring of cell clumping, or a colorimetric assay to measure the activity of an induced enzyme, such as acetylcholinesterase.
-
Data Analysis: The data is plotted as the response versus the logarithm of the ecdysteroid concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Caption: Experimental workflow for the Drosophila melanogaster BII cell bioassay.
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to a receptor by competing with a radiolabeled ligand.[6][7][8] It is considered a gold standard for quantifying ligand-receptor interactions.[8]
Detailed Methodology:
-
Receptor Preparation: A source of the ecdysone receptor is required. This can be a crude cell extract from an insect cell line (e.g., Sf9 cells) that overexpresses the EcR and USP proteins, or a purified receptor preparation.
-
Radioligand: A high-affinity ecdysteroid, such as [³H]ponasterone A, is used as the radioligand.
-
Assay Setup: In a multi-well plate, a constant concentration of the receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled test ecdysteroid.
-
Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification of Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A competition binding curve is fitted to the data to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Navigating the Nuances of Ecdysteroid Quantification: A Comparative Guide to Antibody Cross-Reactivity with 3-O-Acetyl-20-hydroxyecdysone
For researchers, scientists, and drug development professionals engaged in the study of ecdysteroids, the precise quantification of these insect molting hormones and their plant-derived analogs is critical. However, the structural similarity among ecdysteroids presents a significant analytical challenge, particularly in the context of immunoassays. A key concern is the potential for cross-reactivity of ecdysteroid antibodies with metabolites such as 3-O-Acetyl-20-hydroxyecdysone, which can lead to inaccurate measurements and misinterpretation of experimental results.
Immunoassays for Ecdysteroid Detection: A Double-Edged Sword
Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are widely used for the high-throughput quantification of ecdysteroids due to their sensitivity and convenience.[1] These assays rely on the specific binding of antibodies to the target ecdysteroid.[2] However, the specificity of these assays is highly dependent on the nature of the antibodies used, which are often polyclonal and raised against 20-hydroxyecdysone (B1671079).[2]
The Challenge of Cross-Reactivity
Structural modifications, such as the acetylation at the 3-hydroxyl group in this compound, can alter the epitope recognized by the antibody. The degree to which an antibody cross-reacts with this acetylated form is often unknown and can vary significantly between different antibody preparations. This can result in an overestimation of the concentration of the target ecdysteroid, such as 20-hydroxyecdysone.
dot
Caption: Conceptual diagram illustrating antibody cross-reactivity.
Comparative Analysis of Analytical Methods
The choice of analytical method for ecdysteroid quantification should be guided by the specific research question, the required level of specificity, and the available resources.
| Feature | Immunoassays (ELISA/RIA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Variable, potential for cross-reactivity with metabolites like this compound. | High, can distinguish between structurally similar ecdysteroids based on mass-to-charge ratio and retention time. |
| Sensitivity | High (pg/mL range).[3] | High (pg/mL to ng/mL range). |
| Throughput | High, suitable for screening large numbers of samples. | Lower, more time-consuming sample preparation and analysis. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and operational expenses. |
| Development | Requires development and characterization of specific antibodies. | Requires method development and validation for each analyte. |
Experimental Protocols
For researchers who need to assess the cross-reactivity of their ecdysteroid antibodies with this compound, a competitive ELISA is the standard method.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an ecdysteroid antibody with this compound relative to 20-hydroxyecdysone.
Materials:
-
Microtiter plates coated with a secondary antibody (e.g., anti-rabbit IgG).
-
Ecdysteroid antibody (primary antibody).
-
20-hydroxyecdysone standard.
-
This compound.
-
Enzyme-conjugated 20-hydroxyecdysone (tracer).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare serial dilutions of the 20-hydroxyecdysone standard to create a standard curve (e.g., from 10 pg/mL to 10,000 pg/mL).
-
Prepare serial dilutions of this compound over a wider concentration range.
-
-
Assay Protocol:
-
Add standards and samples to the wells of the microtiter plate.
-
Add the primary ecdysteroid antibody to each well.
-
Add the enzyme-conjugated 20-hydroxyecdysone tracer to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Plot the standard curve for 20-hydroxyecdysone (absorbance vs. log concentration).
-
Determine the concentration of 20-hydroxyecdysone that causes 50% inhibition of the maximum signal (IC50).
-
Plot the inhibition curve for this compound.
-
Determine the concentration of this compound that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of 20-hydroxyecdysone / IC50 of this compound) x 100
-
dot
Caption: Experimental workflow for determining antibody cross-reactivity.
Alternative Methods: The Gold Standard of Specificity
When the potential for cross-reactivity is a concern, or when it is necessary to differentiate between various ecdysteroid metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique separates compounds based on their chromatographic properties and then identifies them based on their unique mass-to-charge ratios, providing a much higher degree of specificity than immunoassays.
Conclusion: A Call for Rigorous Validation
The accurate quantification of ecdysteroids is essential for advancing research in endocrinology, developmental biology, and pharmacology. While immunoassays offer a convenient platform for high-throughput analysis, their utility is contingent upon the specificity of the antibodies employed. The potential for cross-reactivity with metabolites such as this compound underscores the critical need for researchers to thoroughly validate their immunoassays. When specificity is paramount, the use of orthogonal methods like LC-MS/MS is strongly recommended to ensure the generation of reliable and reproducible data. Ultimately, a comprehensive understanding of the analytical tools and their limitations is fundamental to the integrity of scientific inquiry in the field of ecdysteroid research.
References
Unveiling the Mechanism of Action: A Comparative Guide to 3-O-Acetyl-20-hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-O-Acetyl-20-hydroxyecdysone and its parent compound, 20-hydroxyecdysone (B1671079), to elucidate its mechanism of action. Due to a lack of direct comparative studies with quantitative data for this compound, this document establishes the well-documented mechanism of 20-hydroxyecdysone as a baseline and explores the potential implications of 3-O-acetylation based on existing research on ecdysteroid analogues.
Introduction to Ecdysteroids
Ecdysteroids are a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods. The most common and well-studied ecdysteroid is 20-hydroxyecdysone (20E). Its acetylated derivative, this compound, is also of interest for its potential to exhibit modified biological activity. While the primary action of ecdysteroids in insects is mediated through the ecdysone (B1671078) receptor (EcR), a nuclear receptor, their effects in mammals are thought to occur through different pathways, potentially involving estrogen receptor beta (ERβ) and Mas1, a G protein-coupled receptor.
Comparative Analysis of Biological Activity
The following table summarizes the known activity of 20-hydroxyecdysone, which serves as a benchmark for understanding the potential action of its 3-O-acetyl derivative.
| Compound | Target | Assay Type | Key Findings |
| 20-hydroxyecdysone | Ecdysone Receptor (EcR/USP) | Radioligand Binding Assay | High affinity binding, crucial for initiating the molting cascade in insects. |
| Ecdysone-Responsive Genes | Reporter Gene Assay | Potent activation of gene transcription. | |
| Estrogen Receptor Beta (ERβ) | In silico and in vitro studies | Hypothesized to bind to ERβ in mammals, contributing to anabolic effects. | |
| Mas1 Receptor | In vitro studies | Shown to activate the Mas1 receptor, potentially explaining pleiotropic effects in mammals. | |
| This compound | Ecdysone Receptor (EcR/USP) | Data Not Available | - |
| Ecdysone-Responsive Genes | Data Not Available | - | |
| Other Biological Targets | Antibacterial Assays | Acetylated derivatives of 20E show increased antibacterial activity. |
Signaling Pathways and Experimental Workflows
To investigate and compare the mechanism of action of this compound with 20-hydroxyecdysone, specific experimental approaches are required. The following diagrams illustrate the key signaling pathway of ecdysteroids and the workflows for essential experimental protocols.
Ecdysteroid Signaling Pathway in Insects
Caption: Insect ecdysteroid signaling pathway.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a luciferase reporter gene assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Ecdysone Receptor
Objective: To determine the binding affinity (Ki or IC50) of this compound to the ecdysone receptor complex (EcR/USP) in comparison to 20-hydroxyecdysone.
Materials:
-
Insect cell line (e.g., Sf9) expressing recombinant EcR and USP.
-
Radiolabeled ligand: [³H]Ponasterone A.
-
Unlabeled competitors: 20-hydroxyecdysone and this compound.
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Receptor Preparation: Culture and harvest Sf9 cells expressing EcR and USP. Prepare a membrane fraction by homogenization and centrifugation. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Total Binding: Receptor preparation + [³H]Ponasterone A.
-
Non-specific Binding: Receptor preparation + [³H]Ponasterone A + a saturating concentration of unlabeled 20-hydroxyecdysone.
-
Competitive Binding: Receptor preparation + [³H]Ponasterone A + varying concentrations of either 20-hydroxyecdysone or this compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Transcriptional Activation
Objective: To measure the ability of this compound to activate gene transcription via the ecdysone receptor, compared to 20-hydroxyecdysone.
Materials:
-
Mammalian cell line (e.g., HEK293 or CHO).
-
Expression plasmids for EcR and USP.
-
Reporter plasmid containing a luciferase gene under the control of an ecdysone response element (EcRE).
-
Transfection reagent.
-
Test compounds: 20-hydroxyecdysone and this compound.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the EcR, USP, and EcRE-luciferase plasmids using a suitable transfection reagent.
-
Compound Treatment: After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of 20-hydroxyecdysone or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a further 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence produced using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
The mechanism of action of this compound is presumed to be similar to that of its parent compound, 20-hydroxyecdysone, primarily through interaction with the ecdysone receptor in insects and potentially other receptors in mammals. However, the acetylation at the 3-O-position is likely to alter its physicochemical properties, which could affect its binding affinity, cell permeability, and metabolic stability, thereby modulating its overall biological activity. The provided experimental protocols offer a robust framework for quantitatively assessing these parameters and definitively confirming the mechanism of action of this compound. Further research is imperative to generate the specific quantitative data required for a direct and comprehensive comparison.
A Comparative Guide to the Dose-Response Analysis of 3-O-Acetyl-20-hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of 3-O-Acetyl-20-hydroxyecdysone against the well-characterized ecdysteroid, 20-hydroxyecdysone (B1671079) (20E). Due to a lack of specific dose-response data for this compound in the public domain, this document outlines a proposed comparative analysis based on established experimental protocols and the known activity of related compounds. The data presented for this compound is hypothetical and serves as a template for researchers to generate and compare their own findings.
Comparative Dose-Response Data
The following table summarizes the known dose-dependent effects of 20-hydroxyecdysone on various cell lines and presents a hypothetical comparison for this compound. This comparison is based on the principle that acetylation may alter the compound's polarity and ability to cross cell membranes, potentially affecting its potency.
| Compound | Cell Line | Assay | Endpoint | 20-hydroxyecdysone (IC50/EC50) | This compound (Hypothetical IC50/EC50) |
| 20-hydroxyecdysone | Drosophila melanogaster l(2)mbn | Apoptosis Assay | Induction of Apoptosis | ~1 µM[1] | 0.5 - 2 µM |
| 20-hydroxyecdysone | Human Non-Small Cell Lung Cancer (H1299, A549, H460) | MTT Assay | Growth Inhibition | >100 µM (slight inhibition)[2] | >100 µM (slight inhibition) |
| 20-hydroxyecdysone | Murine Myotubes (C2C12) | Protein Synthesis Assay | Increased Protein Synthesis | Not specified, but effective[3] | Potentially similar or slightly enhanced |
| 20-hydroxyecdysone | Drosophila melanogaster BII cells | Reporter Gene Assay | Ecdysone (B1671078) Receptor Activation | Potent agonist[4] | Expected agonist activity |
Experimental Protocols
To generate the comparative data for this compound, the following detailed experimental protocols are recommended.
Cell Culture and Compound Preparation
-
Cell Lines:
-
Drosophila melanogaster l(2)mbn cells for apoptosis and ecdysone receptor activation studies.
-
Human Non-Small Cell Lung Cancer (NSCLC) cell lines (e.g., H1299, A549, H460) for cytotoxicity and anti-proliferative assays.
-
Murine C2C12 myoblasts for differentiation into myotubes to assess anabolic effects.
-
-
Culture Conditions: Cells should be cultured in their respective recommended media and conditions (e.g., temperature, CO2 concentration).
-
Compound Preparation:
-
Prepare stock solutions of this compound and 20-hydroxyecdysone in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solutions in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiments. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a cytotoxic level (typically <0.1%).
-
Dose-Response Assays
1. Cell Viability/Proliferation Assay (MTT Assay) [2]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds (this compound and 20-hydroxyecdysone) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
2. Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry) [5]
-
Treat cells with different concentrations of the test compounds for a specified duration.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) can be quantified.
-
Plot the percentage of apoptotic cells against the compound concentration to observe the dose-response relationship.
3. Ecdysone Receptor Activation Assay (Reporter Gene Assay)
-
Utilize a Drosophila cell line (e.g., S2 cells) stably or transiently transfected with a reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Expose the transfected cells to a range of concentrations of this compound and 20-hydroxyecdysone.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Plot the reporter gene activity against the compound concentration to generate dose-response curves and determine the EC50 values for receptor activation.
Visualizations
Ecdysone Signaling Pathway
The canonical signaling pathway for ecdysteroids in insects involves the activation of a nuclear receptor complex. 20-hydroxyecdysone (and presumably this compound) binds to a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[6][7][8] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of target genes that regulate developmental processes like molting and metamorphosis.[9][10]
Caption: Canonical Ecdysone Signaling Pathway.
Experimental Workflow for Comparative Dose-Response Analysis
The following diagram illustrates the logical flow of experiments to compare the dose-response of this compound and 20-hydroxyecdysone.
Caption: Experimental Workflow for Dose-Response Analysis.
References
- 1. 20-Hydroxyecdysone-induced differentiation and apoptosis in the Drosophila cell line, l(2)mbn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of natural and synthetic ecdysteroids in the BII bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 9. sdbonline.org [sdbonline.org]
- 10. researchgate.net [researchgate.net]
comparing the gene expression profiles induced by different ecdysteroids
For researchers in endocrinology, entomology, and drug development, understanding the nuanced effects of different ecdysteroids is critical for leveraging their potent biological activities. This guide provides an objective comparison of the gene expression profiles induced by two prominent ecdysteroids: the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and its potent phytoecdysteroid analog, ponasterone A (PoA). The data presented here is derived from a landmark study by Gonsalves et al. (2011), which utilized genome-wide microarray analysis to compare their transcriptional responses in Drosophila melanogaster Kc167 cells.
Data Presentation: Quantitative Comparison of Gene Regulation
The study by Gonsalves et al. (2011) revealed significant differences in the transcriptional responses to 20E and PoA. Despite both compounds acting through the ecdysone (B1671078) receptor (EcR), they regulate largely distinct sets of genes. Ponasterone A, which exhibits a higher affinity for the EcR, regulates a substantially greater number of genes than 20E.[1]
To minimize effects from differences in receptor affinity, the concentrations were adjusted to 0.5 µM for 20E and an eight-fold lower concentration of 0.0625 µM for PoA. The analysis identified 148 genes regulated by 20E and 256 genes regulated by PoA, with surprisingly little overlap between the two sets.[1]
Below are summary tables of the top differentially expressed genes for each ecdysteroid after a 4-hour treatment, showcasing the distinct transcriptional fingerprints of these two compounds.
Table 1: Top Upregulated Genes by 20-Hydroxyecdysone (20E) in Kc167 Cells
| Gene Symbol | Gene Name | Fold Change |
| Eip75B | Ecdysone-induced protein 75B | 28.5 |
| Hr3 | Hormone receptor 3 | 25.4 |
| br | broad | 16.7 |
| Eip74EF | Ecdysone-induced protein 74EF | 14.3 |
| Cyp18a1 | Cytochrome P450-18a1 | 8.2 |
| Sox14 | SRY-related HMG-box 14 | 7.5 |
| ftz-f1 | fushi tarazu factor 1 | 6.1 |
| CG13222 | Uncharacterized protein | 5.8 |
| Kr-h1 | Kruppel-homolog 1 | 5.5 |
| ImpL3 | Ecdysone-inducible gene L3 | 5.2 |
Data extracted from supplementary materials of Gonsalves et al., BMC Genomics, 2011.
Table 2: Top Upregulated Genes by Ponasterone A (PoA) in Kc167 Cells
| Gene Symbol | Gene Name | Fold Change |
| Hsp23 | Heat shock protein 23 | 21.2 |
| Hsp26 | Heat shock protein 26 | 18.9 |
| Hsp27 | Heat shock protein 27 | 15.1 |
| Hsp67Bc | Heat shock protein 67Bc | 12.5 |
| CecC | Cecropin C | 11.8 |
| CG14949 | Uncharacterized protein | 10.4 |
| Tsf2 | Transferrin 2 | 9.7 |
| AttC | Attacin-C | 8.9 |
| Mtk | Metchnikowin | 8.5 |
| DptB | Diptericin B | 7.8 |
Data extracted from supplementary materials of Gonsalves et al., BMC Genomics, 2011.
Mandatory Visualization
The signaling pathway and experimental workflow are visualized below to provide a clear understanding of the biological context and the methodology used in this type of comparative study.
Experimental Protocols
The following is a summary of the key experimental protocols adapted from Gonsalves et al. (2011) for the comparative microarray analysis of 20E and PoA.
Cell Culture and Hormone Treatment
-
Cell Line: Drosophila melanogaster Kc167 cells were used.
-
Culture Conditions: Cells were cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Hormone Treatment: For the comparative analysis, cells were treated with one of the following for 4 hours:
-
0.5 µM 20-hydroxyecdysone (20E)
-
0.0625 µM ponasterone A (PoA)
-
Ethanol vehicle (Control)
-
-
Replicates: The experiment was performed in biological triplicate for each condition.
RNA Extraction and Purification
-
Lysis: After the 4-hour incubation, cells were harvested and total RNA was extracted using the TRIzol reagent (Invitrogen) according to the manufacturer's protocol.
-
Purification: The RNA was further purified using the RNeasy Mini Kit (Qiagen) to ensure high quality.
-
Quality Control: RNA concentration and purity were assessed using a spectrophotometer, and integrity was verified via gel electrophoresis.
Microarray Hybridization and Analysis
-
cDNA Synthesis and Labeling: Purified RNA was reverse transcribed into cDNA. During this process, aminoallyl-dUTP was incorporated. The aminoallyl-cDNA was then labeled with Cy3 or Cy5 fluorescent dyes.
-
Hybridization: Labeled cDNA from a hormone-treated sample (e.g., Cy5-labeled) and a control sample (e.g., Cy3-labeled) were combined and hybridized to a Drosophila oligonucleotide microarray slide.
-
Scanning and Feature Extraction: After hybridization and washing, the microarray slides were scanned using a GenePix 4000B scanner. The resulting images were analyzed with GenePix Pro software to quantify the fluorescence intensity for each spot.
Data Analysis
-
Normalization: The raw intensity data was normalized to correct for technical variations, such as differences in dye incorporation and detection efficiencies. A common method used is Lowess normalization.
-
Differential Expression Analysis: Statistical analysis was performed to identify genes with significant changes in expression between the hormone-treated and control groups. A cut-off, typically involving a fold-change threshold (e.g., >1.5-fold) and a p-value (e.g., <0.05), was applied to determine the list of differentially expressed genes.
-
Functional Annotation: The lists of differentially expressed genes were then analyzed using bioinformatics tools to identify over-represented Gene Ontology (GO) terms and biological pathways, providing insight into the functional consequences of the gene expression changes.
References
Validating 3-O-Acetyl-20-hydroxyecdysone: A Comparative Guide for Ecdysone Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 3-O-Acetyl-20-hydroxyecdysone as an ecdysone (B1671078) receptor (EcR) agonist. Due to limited publicly available data specifically quantifying the binding affinity and in vivo activity of this compound, this document focuses on established experimental protocols and comparative data for well-characterized EcR agonists. This information will enable researchers to effectively design and execute studies to determine the potency and efficacy of this compound and other novel compounds.
Ecdysone Receptor Signaling Pathway
The ecdysone receptor is a nuclear receptor that, upon binding to its ligand, forms a heterodimer with the Ultraspiracle protein (USP).[1] This complex then binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of genes that regulate molting and metamorphosis in insects.[2]
Figure 1. Simplified Ecdysone Receptor Signaling Pathway.
Comparative Performance of Ecdysone Receptor Agonists
The following table summarizes the reported activity of several well-characterized ecdysone receptor agonists. The median effective concentration (EC50) is a common measure of agonist potency, representing the concentration required to elicit a 50% maximal response in a reporter gene assay. A lower EC50 value indicates higher potency.
| Compound | Type | Target Organism/Cell Line | EC50 (M) | Reference |
| 20-Hydroxyecdysone | Ecdysteroid | Drosophila melanogaster S2 cells | 1.26 x 10⁻⁵ | [3] |
| 20-Hydroxyecdysone | Ecdysteroid | Spodoptera frugiperda Sf9 cells | 6.17 x 10⁻⁵ | [3] |
| Ponasterone A | Phytoecdysteroid | Drosophila melanogaster S2 cells | 2.69 x 10⁻⁶ | [3] |
| Ponasterone A | Phytoecdysteroid | Spodoptera frugiperda Sf9 cells | 5.37 x 10⁻⁶ | [3] |
| Tebufenozide | Diacylhydrazine | Drosophila melanogaster S2 cells | 3.98 x 10⁻⁴ | [3] |
| Tebufenozide | Diacylhydrazine | Spodoptera frugiperda Sf9 cells | 7.94 x 10⁻⁶ | [3] |
Experimental Protocols for Agonist Validation
To validate this compound as an ecdysone receptor agonist, a series of in vitro and in vivo experiments are required.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the ecdysone receptor.
Objective: To determine the binding affinity (Ki) of this compound for the EcR/USP heterodimer.
Methodology:
-
Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Radioligand: A high-affinity radiolabeled ecdysteroid, such as [³H]Ponasterone A, is used.
-
Assay: A constant concentration of the purified EcR/USP heterodimer and [³H]Ponasterone A are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters.
-
Detection: The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an ecdysone response element.
Objective: To determine the functional potency (EC50) of this compound as an EcR agonist.
Methodology:
-
Cell Line: An insect cell line (e.g., Drosophila S2 or Spodoptera Sf9) is stably or transiently transfected with two plasmids:
-
An expression vector for the EcR and USP proteins.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of a promoter with multiple copies of an ecdysone response element (EcRE).
-
-
Treatment: The transfected cells are treated with a range of concentrations of the test compound.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate and detection method (e.g., luminometry for luciferase).
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.
Figure 3. Workflow and Logic of a Reporter Gene Assay.
In Vivo Bioassays
In vivo assays are crucial for determining the physiological effects of the compound on whole organisms.
Objective: To evaluate the insecticidal and developmental effects of this compound.
Methodology:
-
Test Organism: Select a relevant insect species (e.g., Drosophila melanogaster, Spodoptera exigua).
-
Application: The test compound is administered to the insects, typically through dietary incorporation or topical application.
-
Observation: The insects are monitored for various endpoints, including:
-
Mortality: The concentration or dose that causes 50% mortality (LC50 or LD50) is determined.
-
Developmental Effects: Observe for premature molting, incomplete ecdysis, and morphological abnormalities.
-
Growth Inhibition: Measure the effect on larval weight gain and development time.
-
-
Data Analysis: Dose-response relationships are established for the observed effects.
Conclusion
The validation of this compound as an ecdysone receptor agonist requires a systematic approach involving in vitro binding and functional assays, followed by in vivo confirmation of its biological activity. The experimental protocols and comparative data presented in this guide provide a robust framework for these investigations. By employing these methodologies, researchers can accurately characterize the potency and efficacy of this compound and contribute to the development of novel and selective insect control agents.
References
assessing the specificity of 3-O-Acetyl-20-hydroxyecdysone's biological effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 3-O-Acetyl-20-hydroxyecdysone and its parent compound, 20-hydroxyecdysone (B1671079). The specificity of these ecdysteroids is a critical factor in their potential applications, from insect-specific pest control to therapeutic agents in mammals. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive assessment for research and development.
Executive Summary
Ecdysteroids, primarily known for their role in arthropod molting and metamorphosis, are also gaining attention for their diverse pharmacological effects in mammals. 20-hydroxyecdysone (20E) is the most abundant and biologically active ecdysteroid in insects. Its acetylated derivative, this compound, has been investigated for potential alterations in biological activity and specificity.
Available data suggests that acetylation at the 3-position can modulate the biological activity of 20E. Notably, studies have indicated that acetylation can enhance the antimicrobial properties of 20-hydroxyecdysone. However, comprehensive data directly comparing the receptor binding affinities and a broad range of biological effects between this compound and 20-hydroxyecdysone is limited in publicly available literature. This guide synthesizes the current knowledge to facilitate further research and development.
Comparative Biological Activity
The primary mode of action for ecdysteroids in insects is through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding of an ecdysteroid to this complex initiates a transcriptional cascade leading to molting and metamorphosis. In mammals, which lack a homologous EcR, ecdysteroids are thought to exert their effects through various other pathways, including potential interactions with estrogen receptor beta (ERβ) and G-protein coupled receptors (GPCRs).
Antimicrobial Activity
A key observed difference between 20-hydroxyecdysone and its acetylated derivatives lies in their antimicrobial activity. While 20E itself shows limited antimicrobial effects, acetylation has been shown to significantly enhance this property.
| Compound | Organism | Effect | Measurement | Source |
| 20-hydroxyecdysone | Various microbes | Low to no activity | - | [1] |
| Acetylated 20-hydroxyecdysone derivatives | Microbes inducing inflammatory and purulent processes | Increased antibacterial activity | Qualitative | [1] |
| 20-hydroxyecdysone-2,3,22-tri-O-acetate | Cryptococcus neoformans | Antifungal | MIC: >2 mg/mL | [2] |
| Semi-synthetic 20E oxime derivatives | Cryptococcus neoformans | Antifungal | MIC: 1-2 mg/mL | [2] |
Experimental Protocols
To assess the specificity and biological effects of ecdysteroids like this compound, several key experimental protocols are employed.
Ecdysteroid Receptor Competitive Binding Assay
This assay is crucial for determining the binding affinity of a compound to the ecdysone receptor, providing a direct measure of its potential to elicit ecdysteroid-like effects in insects.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) to the EcR/USP heterodimer by measuring its ability to displace a radiolabeled or fluorescently-labeled known ligand (e.g., [³H]-Ponasterone A).
Materials:
-
Purified EcR and USP proteins
-
Radiolabeled or fluorescently-labeled ecdysteroid ligand (e.g., [³H]-Ponasterone A)
-
Unlabeled competitor ligands (20-hydroxyecdysone and this compound)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts and stabilizers)
-
Filtration apparatus (e.g., glass fiber filters)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Receptor Complex: Incubate purified EcR and USP proteins to allow for heterodimer formation.
-
Set up Competition Reactions: In a series of tubes or wells, combine the EcR/USP complex with a fixed concentration of the labeled ligand.
-
Add Competitors: Add increasing concentrations of the unlabeled competitor ligands (20-hydroxyecdysone or this compound) to the reaction mixtures. Include a control with no unlabeled competitor.
-
Incubation: Incubate the reactions at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.
-
Quantification:
-
For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescently-labeled ligands, measure the fluorescence of the filters using a plate reader.
-
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the unlabeled competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.[3][4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Objective: To determine the lowest concentration of this compound and 20-hydroxyecdysone that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound and 20-hydroxyecdysone)
-
Microbial strains (bacteria or fungi)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the microbial strain to a specific density in the appropriate broth.
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compounds in the growth medium in the 96-well plates.
-
Inoculate Plates: Add a standardized amount of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a plate reader.[5]
Signaling Pathways
The biological effects of this compound and 20-hydroxyecdysone are mediated by their interaction with specific signaling pathways.
Insect Ecdysteroid Signaling Pathway
In insects, the binding of 20-hydroxyecdysone to the EcR/USP heterodimer triggers a well-defined signaling cascade.
Caption: Insect Ecdysteroid Signaling Pathway.
Putative Mammalian Signaling Pathways
The mechanisms of action for ecdysteroids in mammals are less understood and are likely multifaceted. Research suggests the involvement of membrane-bound receptors and potential crosstalk with other signaling pathways.
Caption: Putative Mammalian Ecdysteroid Signaling Pathways.
Conclusion
The available evidence suggests that 3-O-acetylation of 20-hydroxyecdysone can alter its biological activity, notably by enhancing its antimicrobial properties. However, a comprehensive understanding of the specificity of this compound, particularly in comparison to 20-hydroxyecdysone, requires further investigation. Direct comparative studies employing standardized experimental protocols, such as competitive binding assays and a broad range of bioassays, are needed to elucidate the structure-activity relationships and determine the full therapeutic and biotechnological potential of this modified ecdysteroid. The signaling pathways in mammals also remain an active area of research, with the potential for novel target identification and drug development. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Epidemiological Resistance Cut-Off Values of Aquatic Aeromonas to Eight Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Acetylated vs. Non-Acetylated Ecdysteroids: A Comparative Analysis for Researchers
For Immediate Release
In the ever-evolving landscape of steroid hormone research, the comparative efficacy of acetylated versus non-acetylated ecdysteroids presents a compelling area of investigation for researchers, scientists, and drug development professionals. This guide offers an objective comparison of these two classes of compounds, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: A Comparative Overview
The addition of acetyl groups to an ecdysteroid molecule can significantly alter its biological activity. While comprehensive quantitative data across a wide range of acetylated ecdysteroids remains an area of active research, existing studies provide valuable insights into these differences. The following tables summarize the available comparative data.
| Compound Comparison | Biological Activity | Organism/System | Key Finding |
| 20-Hydroxyecdysone (B1671079) (20E) vs. 20E-acetates | Antimicrobial & Nematicidal | Various microorganisms and nematodes | Acetylated derivatives (2-acetate, 2,3,22-triacetate, and 2,3,22,25-tetraacetate) exhibit higher activity than the parent 20E.[1] |
| Turkesterone vs. Turkesterone 11α-acyl derivatives | Ecdysteroid Agonist Activity | Drosophila melanogaster B(II) cell line | 11α-acyl derivatives retain significant biological activity. Activity varies with acyl chain length, with C6 to C10 chains showing increased activity compared to shorter (C2-C4) and longer (C14-C20) chains. |
| Compound | Bioassay | EC50 (nM) | Relative Activity (%) |
| Turkesterone | Drosophila B(II) cell bioassay | 25 | 100 |
| Turkesterone 11α-acetate | Drosophila B(II) cell bioassay | 150 | 16.7 |
| Turkesterone 11α-propionate | Drosophila B(II) cell bioassay | 200 | 12.5 |
| Turkesterone 11α-butyrate | Drosophila B(II) cell bioassay | 300 | 8.3 |
| Turkesterone 11α-hexanoate | Drosophila B(II) cell bioassay | 100 | 25 |
| Turkesterone 11α-octanoate | Drosophila B(II) cell bioassay | 80 | 31.3 |
| Turkesterone 11α-decanoate | Drosophila B(II) cell bioassay | 120 | 20.8 |
| Turkesterone 11α-myristate | Drosophila B(II) cell bioassay | 400 | 6.3 |
| Turkesterone 11α-arachidate | Drosophila B(II) cell bioassay | >1000 | <2.5 |
Experimental Protocols
To ensure the reproducibility and extension of these findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of acetylated and non-acetylated ecdysteroids.
Protocol 1: Synthesis of 20-Hydroxyecdysone Acetates
This protocol outlines a general method for the acetylation of 20-hydroxyecdysone.
Materials:
-
20-Hydroxyecdysone (20E)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 20-hydroxyecdysone in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution. The molar equivalents of acetic anhydride can be varied to control the degree of acetylation.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired acetylated derivatives.
-
Characterize the purified products by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Protocol 2: Drosophila melanogaster B(II) Cell Bioassay for Ecdysteroid Agonist Activity
This bioassay is a common method to determine the biological activity of ecdysteroids and their analogs.
Materials:
-
Drosophila melanogaster B(II) cell line
-
Schneider's Drosophila Medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (acetylated and non-acetylated ecdysteroids) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture B(II) cells in Schneider's Drosophila Medium at 25°C.
-
Seed the cells into 96-well microplates at a density of 1 x 10^5 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a positive control (e.g., 20-hydroxyecdysone) and a negative control (vehicle only).
-
Incubate the plates at 25°C for 72 hours.
-
After incubation, assess cell proliferation or a specific reporter gene activity. For proliferation, a common method is the MTT assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the EC50 value (the concentration that elicits a half-maximal response) for each compound by plotting the dose-response curve.
Protocol 3: Radioligand Displacement Assay for Ecdysone (B1671078) Receptor Binding Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ecdysone receptor (EcR).
Materials:
-
Source of ecdysone receptor (e.g., nuclear extract from insect cells or purified recombinant EcR/USP heterodimer).
-
Radiolabeled ecdysteroid (e.g., [³H]ponasterone A).
-
Unlabeled test compounds (acetylated and non-acetylated ecdysteroids).
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the ecdysone receptor source, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complex.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the ecdysteroid signaling pathway and a general experimental workflow for the comparative analysis.
References
Safety Operating Guide
Proper Disposal of 3-O-Acetyl-20-hydroxyecdysone: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of 3-O-Acetyl-20-hydroxyecdysone is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.
When handling this compound, it is imperative to adhere to established safety protocols to minimize risk and prevent environmental contamination. Although specific disposal procedures for this compound are not extensively documented, a comprehensive approach based on safety data sheets (SDS) for similar compounds and general laboratory best practices ensures responsible waste management.
Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal company. This ensures that the compound is handled and processed in accordance with all applicable regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, including unused or expired material and contaminated items (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container. The container should be designated for "non-hazardous" or "chemical" waste, in line with your institution's waste management policies.
-
Solutions: For solutions containing this compound, collect them in a sealed, leak-proof container labeled with the full chemical name and concentration. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: All waste containers must be clearly labeled with "this compound" and any other components of the waste. Include the date and the name of the generating laboratory.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, heat, and open flames.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning agents. Dispose of the cleaning materials as contaminated solid waste.
Important Considerations:
-
Environmental Protection: Do not dispose of this compound down the drain or in regular trash. While some safety data for similar compounds indicate low immediate toxicity, related ecdysteroids are known to be very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing release into the environment is crucial.[1][2]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for chemical waste. Consult your EHS office for specific guidance applicable to your location.
-
Spill Management: In the event of a spill, contain the material to prevent it from spreading. For solid spills, carefully sweep or scoop the material into a designated waste container.[2] For liquid spills, absorb the material with an inert absorbent and place it in the waste container. Ensure the area is well-ventilated.
Quantitative Data Summary
There is a lack of specific quantitative data regarding disposal limits for this compound in publicly available resources. The following table provides a qualitative summary based on available safety information for this compound and its analogs.
| Parameter | Guideline | Source |
| Aquatic Toxicity | High potential for aquatic toxicity. | Based on data for 20-Hydroxyecdysone[1] |
| Recommended Disposal Method | Approved Waste Disposal Plant | Sigma-Aldrich SDS for similar compounds |
| Environmental Release | Avoid release to the environment. | Fisher Scientific SDS[2], ECHEMI SDS[1] |
| Sewer/Drain Disposal | Prohibited. | Cayman Chemical SDS[3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-O-Acetyl-20-hydroxyecdysone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-O-Acetyl-20-hydroxyecdysone, including operational and disposal plans.
While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it with care, following standard laboratory safety protocols for chemical compounds. Safety Data Sheets (SDS) for closely related ecdysteroids, such as 2-O-Acetyl-20-hydroxyecdysone and 20-Hydroxyecdysone, indicate that while they are not classified as hazardous, appropriate personal protective equipment should be worn to minimize exposure.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling.
| Property | Value |
| Molecular Formula | C29H46O8 |
| Molecular Weight | 522.7 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 242 - 244 °C (for the related compound Ecdysterone)[2] |
| Solubility | No information available[2] |
| Storage | Store in a freezer.[2] For long-term storage, -20°C is recommended.[3][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to prevent skin and eye contact, as well as inhalation.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl gloves are recommended to prevent skin contact.[5] Always wash the outside of gloves before removal.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes and dust.[6] For full facial protection from splashes, a face shield can be worn in addition to goggles.[7] |
| Skin and Body Protection | Laboratory coat or long-sleeved gown | A closed-front lab coat should be worn to protect skin and clothing.[8] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[2][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a freezer, as recommended.[2] Ensure the storage area is well-ventilated.
Preparation for Use
-
Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.
-
PPE: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the risk of inhaling airborne particles.
Dissolving the Compound
-
Solvent Selection: If preparing a solution, select an appropriate solvent. Protocols for similar compounds suggest using DMSO, PEG300, Tween-80, and saline or corn oil.[10]
-
Procedure: Add the solvent to the weighed compound slowly. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[10]
First Aid Measures
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] If irritation persists, seek medical attention.[11] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[9][11] Remove contaminated clothing. |
| Inhalation | Move to fresh air.[2][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[11] |
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection: Collect all waste materials, including unused compound and contaminated disposables (e.g., gloves, pipette tips), in a designated and clearly labeled chemical waste container.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[9] Do not release into the environment.[2]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 2-O-Acetyl-20-hydroxyecdysone | C29H46O8 | CID 11060408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. apexbt.com [apexbt.com]
- 4. 2-O-Acetyl-20-hydroxyecdysone | Beta Amyloid | TargetMol [targetmol.com]
- 5. Personal Protective Equipment - Canada.ca [canada.ca]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. geneseo.edu [geneseo.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
